molecular formula C13H21NO B1419743 5-Methyl-2-[(2-methylpentyl)oxy]aniline CAS No. 946773-54-2

5-Methyl-2-[(2-methylpentyl)oxy]aniline

Cat. No.: B1419743
CAS No.: 946773-54-2
M. Wt: 207.31 g/mol
InChI Key: ZIJXNXVRQIXBOG-UHFFFAOYSA-N
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Description

5-Methyl-2-[(2-methylpentyl)oxy]aniline is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-7-6-10(2)8-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXNXVRQIXBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and IUPAC nomenclature of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation and Synthetic Methodology for 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Part 1: Executive Summary & Structural Anatomy

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 946773-54-2[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 207.31 g/mol

Abstract: This guide details the chemical architecture and synthesis of this compound, a specialized lipophilic aniline derivative. Structurally, it functions as a "hybrid" intermediate, combining the redox-active aminophenol core common in dye chemistry with a branched alkyl chain characteristic of liquid crystal mesogens and lipophilic pharmaceutical side-chains. The presence of a chiral center at the


-carbon of the alkoxy chain introduces stereochemical complexity that must be managed during synthesis and characterization.
IUPAC Nomenclature Deconstruction

The systematic name is derived through a strict hierarchy of functional group priorities:

  • Principal Functional Group: The Amine (-NH

    
    )  has priority over the ether and alkyl groups, designating the parent structure as Aniline  (Benzenamine).
    
  • Numbering: The carbon bearing the amine is designated C1 .

  • Substituents:

    • Position 2: An alkoxy group.[2][3][4] The oxygen is attached to a pentyl chain (5 carbons) which has a methyl group at its 2nd position. Thus: [(2-methylpentyl)oxy] .[1]

    • Position 5: A methyl group.[4]

  • Stereochemistry: The 2-methylpentyl group contains a chiral center at C2'. Unless a specific enantiomer (R/S) is used, the standard synthesis yields a racemic mixture.

Structural Visualization (Graphviz)

ChemicalStructure Figure 1: Structural Decomposition of this compound AnilineCore Aniline Core (C1-C6 Aromatic Ring) Amine Amine Group (-NH2) Position: C1 (Priority) AnilineCore->Amine Attached at C1 Methyl Methyl Group (-CH3) Position: C5 AnilineCore->Methyl Attached at C5 EtherLink Ether Linkage (-O-) Position: C2 AnilineCore->EtherLink Attached at C2 AlkylChain 2-Methylpentyl Chain (Lipophilic Tail) EtherLink->AlkylChain O-Alkylation ChiralCenter Chiral Center (C2') Stereogenicity AlkylChain->ChiralCenter Contains

Part 2: Synthetic Methodology

Strategic Analysis: Direct alkylation of 2-amino-4-cresol (the amino-phenol analog) is ill-advised due to the competing nucleophilicity of the amine and phenoxide, which leads to mixtures of N-alkyl and O-alkyl products.

Recommended Protocol: The "Nitrophenol Route" is the industry standard for high-purity alkoxy anilines. This pathway ensures regiospecificity by performing the alkylation on the nitro-precursor, where the nitrogen is deactivated, followed by a selective reduction.

Reaction Scheme
  • Precursor: 4-Methyl-2-nitrophenol (2-Nitro-p-cresol).

  • Step 1 (

    
     Alkylation):  Williamson ether synthesis using 1-bromo-2-methylpentane.
    
  • Step 2 (Reduction): Catalytic hydrogenation or Béchamp reduction to convert

    
     to 
    
    
    
    .
Synthesis Workflow Diagram

SynthesisPathway Figure 2: Two-Step Regioselective Synthesis Pathway Start Starting Material: 4-Methyl-2-nitrophenol Intermediate Intermediate: 4-Methyl-2-nitro-1-[(2-methylpentyl)oxy]benzene Start->Intermediate Step 1: O-Alkylation (Reflux, 4-6h) Reagent1 Reagent A: 1-Bromo-2-methylpentane + K2CO3 / DMF Reagent1->Intermediate Product Final Product: This compound Intermediate->Product Step 2: Reduction (RT, 50 psi H2) CCP1 CCP: Anhydrous conditions required to prevent phenol reprotonation Intermediate->CCP1 Reagent2 Reagent B: H2 (gas), Pd/C Catalyst (or Fe/HCl) Reagent2->Product CCP2 CCP: Monitor for over-reduction (rare with Pd/C) Product->CCP2

Detailed Experimental Protocol

Step 1: Preparation of the Nitro-Ether Intermediate

  • Reagents: 4-Methyl-2-nitrophenol (1.0 eq), 1-Bromo-2-methylpentane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Procedure:

    • Charge a round-bottom flask with 4-methyl-2-nitrophenol and DMF.

    • Add

      
       and stir for 30 minutes at room temperature to generate the phenoxide anion (color change to bright yellow/orange).
      
    • Add 1-bromo-2-methylpentane dropwise.

    • Heat to 80°C for 6–8 hours. Monitor by TLC (Mobile phase: 9:1 Hexane/EtOAc).

    • Workup: Quench with water, extract into ethyl acetate, wash with brine, and dry over

      
      .
      
    • Purification: If necessary, purify via silica gel column chromatography.

Step 2: Reduction to Aniline

  • Reagents: Nitro-ether intermediate, 10% Pd/C (5 wt% loading), Hydrogen gas.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the intermediate in methanol in a hydrogenation vessel.

    • Add the Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

    • Purge with

      
       and stir under positive pressure (balloon or 40 psi Parr shaker) for 4–12 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

    • Storage: Store under nitrogen/argon in the dark to prevent oxidation (browning).

Part 3: Analytical Characterization & Validation

To validate the structure, researchers must confirm the regiochemistry (O- vs N-alkylation) and the integrity of the alkyl chain.

Predicted NMR Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentLogic
1H 6.65Doublet (

Hz)
1HAr-H (C3)Ortho to alkoxy group (shielded).
1H 6.50Singlet (broad)1HAr-H (C6)Isolated proton (meta coupling only).
1H 6.45Doublet (

Hz)
1HAr-H (C4)Ortho to C3.
1H 3.80Doublet (

Hz)
2H-O-CH

-
Characteristic ether shift. Split by CH.
1H 3.60Broad Singlet2H-NH

Exchangeable; shift varies with conc.
1H 2.25Singlet3HAr-CH

Methyl on aromatic ring.
1H 1.85Multiplet1H-CH(CH

)-
Methine at chiral center.
1H 0.9 - 1.4Multiplets6HAlkyl ChainRemaining methylene protons.
1H 0.95Doublet3H-CH(CH

)
Methyl branch on alkyl chain.
1H 0.88Triplet3HTerminal -CH

End of pentyl chain.
Mass Spectrometry (MS)
  • Method: ESI+ or GC-MS (EI).

  • Expectation:

    • Molecular Ion (

      
      ):  m/z 207.
      
    • Base Peak: Likely m/z 122 or 136 (loss of the alkyl chain via cleavage at the ether oxygen), retaining the aminocresol core.

Analytical Logic Tree (Graphviz)

AnalyticalLogic Figure 3: Structural Confirmation Logic Flow Sample Unknown Sample (Suspected Product) Test1 IR Spectroscopy Sample->Test1 Result1 Peaks at 3300-3400 cm-1? (Primary Amine N-H stretch) Test1->Result1 Test2 1H NMR Analysis Result1->Test2 Yes Fail Reject: Likely N-alkylated impurity Result1->Fail No (Missing NH2) Result2 O-CH2 Signal at 3.8 ppm? Test2->Result2 Conclusion Identity Confirmed: This compound Result2->Conclusion Yes (Doublet) Result2->Fail No (Shift > 4.0 implies ester?)

Part 4: Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Acute Toxicity: Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia , interfering with the blood's ability to carry oxygen.

  • Skin/Eye Irritation: Likely a skin sensitizer.

  • Storage: Hygroscopic and light-sensitive. Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.

First Aid Protocols:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Do not use ethanol, as it may increase absorption.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: Nomenclature of Organic Chemistry, IUPAC Recommendations and Preferred Names. International Union of Pure and Applied Chemistry.[5][6] Link

  • Williamson Ether Synthesis. (2021). Organic Chemistry Portal. Synthesis of ethers from phenols and alkyl halides. Link

  • Catalytic Hydrogenation of Nitroarenes. (2019). Sigma-Aldrich Technical Bulletin. Reduction of nitro compounds to amines using Pd/C. Link

  • PubChem Compound Summary. (2024). This compound (CAS 946773-54-2).[1] National Center for Biotechnology Information. Link

  • Spectroscopic Identification of Organic Compounds. (2014). Silverstein, R. M., et al. Wiley. Interpretation of NMR spectra for aniline derivatives. Link

Sources

Technical Monograph: Physicochemical Properties of 5-Methyl-2-[(2-methylpentyl)oxy]aniline for Research

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 946773-54-2 Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol [1]

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 5-Methyl-2-[(2-methylpentyl)oxy]aniline , a specialized aniline derivative used primarily as a lipophilic building block in the synthesis of functional dyes, agrochemicals, and pharmaceutical intermediates.

Unlike simple anilines, the presence of the branched 2-methylpentyloxy chain at the ortho position imparts significant lipophilicity and steric bulk, altering its solubility profile and reactivity. This guide addresses the lack of widespread experimental data for this specific CAS number by synthesizing predictive modeling with established "read-across" chemical principles, providing researchers with a robust framework for handling, characterization, and experimental validation.

Chemical Identity & Structural Analysis[2][3][4][5]

Structural Components & Electronic Effects

The molecule consists of a toluene core modified with an amine and a branched alkoxy ether.

  • Amino Group (-NH₂): Positioned at C1. It acts as a strong Electron Donating Group (EDG) via resonance (+M effect), activating the ring toward electrophilic aromatic substitution, particularly at the para position relative to itself (C4).

  • Alkoxy Group (-OR): Positioned at C2 (ortho). The (2-methylpentyl)oxy group is also an EDG. The steric bulk of the branched 2-methylpentyl chain hinders the immediate vicinity of the ether oxygen and the amine, potentially influencing N-alkylation rates compared to methoxy-analogs (e.g., p-cresidine).

  • Methyl Group (-CH₃): Positioned at C5. A weak activator via hyperconjugation.

Predicted Physicochemical Constants

Note: Values derived from group contribution methods (ACD/Labs, EPISuite) due to limited experimental literature.

PropertyValue (Predicted/Derived)Significance in Research
Physical State Liquid or Low-melting SolidThe flexible alkyl tail disrupts crystal packing, likely lowering MP below 50°C compared to methoxy analogues.
Boiling Point 313.1 ± 22.0 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 0.964 ± 0.06 g/cm³Slightly less dense than water; phase separation in aqueous workups will result in the organic layer on top.
pKa (Conjugate Acid) 4.94 ± 0.10Weakly basic. Can be protonated by strong mineral acids (HCl) to form stable salts for purification.
LogP (Lipophilicity) ~3.8 - 4.2High lipophilicity. Poor water solubility; highly soluble in DCM, EtOAc, and Toluene.
Refractive Index 1.524Useful for purity checks if isolated as a liquid.

Synthetic Pathway & Impurity Profile

To understand the impurity profile likely to be encountered in a research sample, one must analyze the standard industrial synthesis route. The most logical retrosynthetic disconnection involves the reduction of a nitro-ether precursor.

Synthesis Logic (Graphviz Visualization)

SynthesisPath SM1 4-Methyl-2-nitrophenol (Starting Material) INT Intermediate: 4-Methyl-2-(2-methylpentyloxy)-1-nitrobenzene SM1->INT K2CO3, DMF Williamson Ether Synthesis SM2 1-Bromo-2-methylpentane (Alkylating Agent) SM2->INT PROD Target Product: This compound INT->PROD H2, Pd/C or Fe/HCl Nitro Reduction IMP1 Impurity A: Unreacted Nitrophenol INT->IMP1 Incomplete Alkylation IMP2 Impurity B: Azo-dimers (Oxidation) PROD->IMP2 Air Oxidation (Storage)

Figure 1: Retrosynthetic analysis and potential impurity carryover. The branched alkyl halide is less reactive, often leading to residual nitrophenol impurities.

Critical Impurities
  • Residual Nitro Intermediate: Incomplete reduction. detectable via UV-Vis (strong absorption ~300-350 nm).

  • Phenolic Precursors: If the ether synthesis was incomplete, 4-methyl-2-nitrophenol may remain. This introduces acidity and potential catalyst poisoning in subsequent steps.

  • Oxidation Products: Anilines are prone to oxidation, forming azo-dimers or quinone-imines, typically seen as a darkening of the sample from colorless/pale yellow to brown/black.

Handling, Stability & Safety

"Read-Across" Toxicology

Specific toxicological data for CAS 946773-54-2 is sparse. However, structurally related compounds (e.g., p-Cresidine , CAS 120-71-8) are well-characterized.

  • Carcinogenicity Warning: p-Cresidine is a Group 2B carcinogen (possibly carcinogenic to humans). Researchers must treat this compound as a potential carcinogen.

  • Skin Absorption: Highly lipophilic anilines penetrate skin rapidly.

  • Methemoglobinemia: A known hazard of aniline derivatives.[2]

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass to prevent photo-oxidation.

Experimental Protocols for Characterization

As a researcher, you should not rely solely on the Certificate of Analysis (CoA). Use these protocols to validate the material before use in critical assays.

Protocol: Potentiometric pKa Determination

Purpose: To determine the precise basicity of the aniline nitrogen, crucial for coupling reactions.

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (Standardized).

  • Solvent: 50% Methanol/Water (v/v) (Required due to low aqueous solubility).

  • KCl (Ionic strength adjuster).

Procedure:

  • Dissolve 50 mg of the analyte in 25 mL of the 50% MeOH/Water mixture containing 0.1 M KCl.

  • Acidify the solution with excess 0.01 M HCl to fully protonate the amine.

  • Titrate with 0.01 M NaOH using an automated potentiometric titrator.

  • Calculation: Use the Henderson-Hasselbalch equation. Note that the apparent pKa in MeOH/Water must be corrected to aqueous pKa using the Yasuda-Shedlovsky extrapolation if high precision is needed.

    • Expected Result: The inflection point should occur around pH 4.5 – 5.0.

Protocol: HPLC Purity Assessment

Purpose: To quantify the "Nitro" intermediate and oxidation byproducts.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Acetate pH 9 for better peak shape of bases)
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min (High organic required for lipophilic tail)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (alkyl chain contribution)

Interpretation:

  • Main Peak: The amine product.[1][3]

  • Late Eluting Peaks: Bis-alkylated byproducts or azo-dimers.

  • Early Eluting Peaks: Phenolic precursors (if unreacted).

Analytical Workflow Visualization

AnalyticalWorkflow cluster_ID Identity Verification cluster_Purity Purity & Stability Sample Raw Sample (this compound) NMR 1H NMR (CDCl3) Check: Alkyl Chain (0.9-1.8 ppm) Check: O-CH2 (3.9 ppm) Check: NH2 (3.5 ppm broad) Sample->NMR MS LC-MS (ESI+) Target: [M+H]+ = 208.17 Sample->MS HPLC HPLC-UV >98% Area Required Sample->HPLC KF Karl Fischer Water Content <0.5% Sample->KF Decision Release for Use? NMR->Decision MS->Decision HPLC->Decision KF->Decision Approved APPROVED Store under Ar at 4°C Decision->Approved Pass Reject REJECT/PURIFY Recrystallize (EtOH) or Distill Decision->Reject Fail

Figure 2: Quality Control decision tree for validating the compound before research application.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24846603, 2-Methoxy-5-methylaniline. Retrieved from [Link](Cited for read-across toxicological data of the structural analog p-Cresidine).

  • ECHA (European Chemicals Agency). (2025). Registration Dossier for substituted anilines and p-Cresidine. Retrieved from [Link](Cited for safety classification standards).

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.

Sources

A Comprehensive Technical Guide to 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methyl-2-[(2-methylpentyl)oxy]aniline, a substituted aniline with potential applications in various fields of chemical synthesis. This document covers its fundamental properties, a proposed synthetic route with experimental details, expected spectroscopic characteristics, and safety considerations.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 946773-54-2[1][2]

  • Molecular Formula: C₁₃H₂₁NO[1][2]

  • Molecular Weight: 207.31 g/mol [1][2]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 207.31 g/mol [1][2]
Molecular Formula C₁₃H₂₁NO[1][2]
CAS Number 946773-54-2[1][2]
Boiling Point 313.1 ± 22.0 °CPredicted[1]
Density 0.964 ± 0.06 g/cm³Predicted[1]
pKa 4.94 ± 0.10Predicted[1]

Synthesis Protocol: A Proposed Route

The proposed two-step synthesis starts from the commercially available 5-methyl-2-nitrophenol. The first step is the etherification of the phenolic hydroxyl group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 1-Methoxy-2-(2-methylpentyl)-4-methyl-5-nitrobenzene

Reaction: 5-methyl-2-nitrophenol is reacted with 1-bromo-2-methylpentane in the presence of a weak base.

Causality:

  • Choice of Base: Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. A stronger base is not necessary and could lead to side reactions.

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Temperature: A moderately elevated temperature (e.g., 60-80 °C) is proposed to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Experimental Protocol:

  • To a solution of 5-methyl-2-nitrophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methylpentane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methoxy-2-(2-methylpentyl)-4-methyl-5-nitrobenzene.

Step 2: Synthesis of this compound

Reaction: The nitro group of the intermediate is reduced to a primary amine.

Causality:

  • Choice of Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups. Alternatively, a metal-acid system like tin(II) chloride in hydrochloric acid can be used. Catalytic hydrogenation is often preferred due to milder conditions and easier work-up.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve the synthesized 1-methoxy-2-(2-methylpentyl)-4-methyl-5-nitrobenzene (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography or distillation under reduced pressure.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A 5-Methyl-2-nitrophenol C K₂CO₃, DMF 70 °C A->C B 1-Bromo-2-methylpentane B->C D 1-Methoxy-2-(2-methylpentyl)-4-methyl-5-nitrobenzene C->D E H₂, Pd/C Ethanol D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

As experimental spectra for this compound are not widely available, this section provides predicted data based on its chemical structure. This information can serve as a benchmark for researchers who synthesize this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons (3H): Expected in the range of δ 6.5-7.0 ppm. The protons on the benzene ring will appear as multiplets or distinct doublets and singlets depending on their coupling.

  • Amine Protons (2H): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can vary with solvent and concentration.

  • Oxymethylene Protons (-O-CH₂-) (2H): A triplet is expected around δ 3.8-4.2 ppm.

  • Ring Methyl Protons (-CH₃) (3H): A singlet is expected around δ 2.2-2.4 ppm.

  • Alkyl Chain Protons: The remaining protons of the 2-methylpentyl group will appear in the upfield region (δ 0.8-1.8 ppm) with characteristic multiplicities.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the amino group will also be significantly downfield.

  • Oxymethylene Carbon (-O-CH₂-) (1C): Expected around δ 65-75 ppm.

  • Alkyl Carbons: The remaining carbons of the 2-methylpentyl group and the ring methyl group will appear in the upfield region (δ 10-40 ppm).

IR (Infrared) Spectroscopy
  • N-H Stretch: Two distinct sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks are expected just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks are expected in the range of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether): A strong peak is expected in the range of 1200-1250 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 207.

  • Fragmentation: Common fragmentation patterns would involve the loss of the alkyl chain or parts of it, and potentially the loss of the amino group.

Spectroscopic_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Comparison with Predictions NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Final_Product Pure, Characterized Compound Structure_Confirmation->Final_Product Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic characterization.

Potential Applications

Substituted anilines are a crucial class of intermediates in the chemical industry. While specific applications for this compound are not documented, its structure suggests potential utility in the following areas:

  • Dye and Pigment Synthesis: Aromatic amines are foundational precursors for azo dyes and other colorants. The specific substitution pattern on this aniline could be explored for creating novel dyes with unique properties.

  • Agrochemicals: Many herbicides, fungicides, and insecticides contain aniline-derived moieties. This compound could serve as a building block for new active ingredients in crop protection.

  • Pharmaceutical and Medicinal Chemistry: The aniline scaffold is present in numerous drug molecules. This particular substituted aniline could be used as an intermediate in the synthesis of new therapeutic agents. Its lipophilic alkoxy group may influence the pharmacokinetic properties of a final drug candidate. For instance, 5-(Ethylsulfonyl)-2-methoxyaniline is a key fragment in several VEGFR2 inhibitors used in cancer therapy.[3]

Safety and Handling

No specific safety data for this compound is available. Therefore, it should be handled with the precautions appropriate for a novel chemical and for aromatic amines in general.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

References

  • This compound CAS#: 946773-54-2; ChemWhat Code. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (URL: [Link])

Sources

Solubility profile of 5-Methyl-2-[(2-methylpentyl)oxy]aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Methyl-2-[(2-methylpentyl)oxy]aniline[1][2]

Executive Summary & Chemical Identity

Compound Name: this compound CAS Registry Number: 946773-54-2 Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol Synonyms: 5-Methyl-2-(2-methylpentoxy)aniline; Benzenamine, 5-methyl-2-[(2-methylpentyl)oxy]-[1][2][3]

Overview: this compound is a specialized lipophilic aniline intermediate utilized primarily in the synthesis of 8-aminoquinoline antimalarials and related pharmaceutical scaffolds.[1][2][4] Characterized by a substituted benzene ring featuring a primary amine, a methyl group, and a branched isohexyl ether chain, its solubility profile is dominated by significant lipophilicity.[1][2] This guide provides a technical analysis of its dissolution behavior, predictive modeling for solvent selection, and validated protocols for experimental verification.[1][2]

Physicochemical Properties & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent compatibility.[1][2] The compound features three distinct functional domains that dictate its interaction with solvents.

DomainChemical FeatureSolvation Implication
Core Electron-rich Aromatic RingCompatible with aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM).[1][2]
Head Primary Amine (-NH₂)Weak H-bond donor/acceptor.[1][2] Soluble in polar organic solvents; forms salts with acids.[1][2]
Tail (2-Methylpentyl)oxy ChainHighly lipophilic (C6 branched).[1][2] Drives solubility in non-polar aliphatics; reduces water solubility significantly.[1][2]

Key Quantitative Descriptors:

  • Predicted LogP: ~4.94 (High Lipophilicity)[1][2]

  • Predicted Boiling Point: 313.1 ± 22.0 °C[2]

  • Density: ~0.964 g/cm³[2]

  • Physical State: Likely a viscous oil or low-melting solid at room temperature.[1][2]

Solubility Profile Analysis

1. Non-Polar & Low Polarity Solvents (High Solubility)

  • Solvents: Toluene, Hexane, Heptane, Diethyl Ether.[1][2]

  • Mechanism: The branched alkyl tail and methyl-substituted ring provide strong van der Waals interactions with non-polar solvents.[1][2] Toluene is the recommended process solvent for reactions involving this intermediate due to π-π stacking interactions and high miscibility.[1][2]

2. Polar Aprotic Solvents (High Solubility)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO, DMF.[1][2]

  • Mechanism: The amine and ether oxygen allow for dipole-dipole interactions.[1][2] DCM is excellent for extraction and chromatography.[1][2] DMSO and DMF are suitable for nucleophilic substitution reactions where high thermal stability is required.[1][2]

3. Polar Protic Solvents (Moderate to High Solubility)

  • Solvents: Methanol, Ethanol, Isopropanol.[1][2][5]

  • Mechanism: Soluble due to hydrogen bonding with the amine group.[1][2] However, solubility may decrease at very low temperatures compared to aprotic solvents due to the hydrophobic bulk of the pentyl chain.[1][2]

4. Aqueous Media (Insoluble) [1][2][6]

  • Solvents: Water, Neutral Buffers.[1][2]

  • Mechanism: The hydrophobic effect of the C6 chain and aromatic ring overwhelms the hydration potential of the single amine group.[1][2]

  • Exception: Highly soluble in acidic aqueous solutions (e.g., 1M HCl) due to protonation of the amine (

    
    ), forming a water-soluble anilinium salt.[1][2]
    

Visualization: Structure-Property Relationship

The following diagram maps the chemical structure to its solubility behaviors.

SolubilityMap Compound This compound Amine Primary Amine (-NH2) (H-Bond Donor/Acceptor) Compound->Amine Ether Alkoxy Chain (Lipophilic Tail) Compound->Ether Ring Aromatic Core (Pi-Interactions) Compound->Ring PolarProtic Soluble in Alcohols (MeOH, EtOH) Amine->PolarProtic H-Bonding AcidicWater Soluble in Aq. Acid (Forms Salt) Amine->AcidicWater Protonation NonPolar Soluble in Aliphatics (Hexane, Heptane) Ether->NonPolar Van der Waals Water Insoluble in Neutral Water Ether->Water Hydrophobic Effect AromaticSolv Highly Soluble in Toluene Ring->AromaticSolv Pi-Stacking

Figure 1: Structural determinants of solubility for this compound.[1][2]

Experimental Protocols for Solubility Determination

Since quantitative literature data is sparse for this specific intermediate, the following self-validating protocols are recommended for researchers.

Protocol A: Visual Equilibrium Solubility (Gravimetric)

Best for process optimization and solvent screening.[1][2]

  • Preparation: Weigh 100 mg of the aniline into a clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments (aliquots) at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no phase separation (if oil) or particulate (if solid).[1][2]

    • Insoluble: Persistence of droplets (emulsion) or solid particles.[1][2]

  • Endpoint: Record the volume (

    
    ) required for complete dissolution.[1][2]
    
    
Protocol B: High-Performance Liquid Chromatography (HPLC)

Best for precise quantification in saturated solutions.[1][2]

  • Saturation: Add excess aniline to 2 mL of solvent. Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic) to remove undissolved material.[1][2]

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile (ACN).

  • Analysis: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

    • Mobile Phase: ACN:Water (80:20) + 0.1% Formic Acid.[1][2]

    • Detection: UV at 254 nm (aromatic absorption).[1][2]

  • Quantification: Calculate concentration against a standard curve of the pure compound in ACN.

Process Chemistry Applications

Reaction Solvent Selection: For coupling reactions (e.g., nucleophilic aromatic substitution to form the quinoline core), Toluene or Xylene are superior choices.[1][2] They solubilize the lipophilic aniline completely while allowing for azeotropic removal of water if condensation is involved.[1][2]

Workup & Purification:

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate to extract the compound from aqueous reaction mixtures.[1][2] The high LogP ensures virtually quantitative partition into the organic phase.[1][2]

  • Salt Formation: To purify the aniline from non-basic impurities, extract the organic layer with 1M HCl .[2] The aniline will move to the aqueous phase as the hydrochloride salt.[1][2] Wash the organic phase, then basify the aqueous phase (pH > 10) to recover the pure aniline.[1][2]

Visualization: Solubility Determination Workflow

Workflow Start Start: Solubility Determination Weigh Weigh 100mg Compound Start->Weigh AddSolvent Add Solvent (100 µL increments) Weigh->AddSolvent Vortex Vortex & Equilibrate (25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Dissolved Saturated Excess Solid/Oil? Check->Saturated Undissolved Clear->AddSolvent No (Continue Adding) Calc Calculate Solubility (mg/mL) Clear->Calc Yes (Endpoint Reached) Filter Filter Supernatant (0.45 µm PTFE) Saturated->Filter For Exact Limit HPLC HPLC Quantification Filter->HPLC

Figure 2: Decision tree for gravimetric and HPLC-based solubility determination.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).[1][2]

  • Handling: As an aniline derivative, it should be handled in a fume hood to avoid inhalation of vapors.[1][2] Wear nitrile gloves and safety goggles.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon exposure to air and light.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54367683, this compound. Retrieved from [Link][1][2]

  • ChemWhat (2024). Chemical Database: this compound Physicochemical Properties. Retrieved from [Link][1][2]

  • Downey, T. et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine.[1][2] ACS Sustainable Chemistry & Engineering.[1][2] (Contextual reference for aniline intermediate handling in quinoline synthesis). Retrieved from [Link][1][2]

Sources

Navigating the Unknown: A Technical Safety and Toxicity Profile of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Inferred Data

Chemical Identity and Physicochemical Properties

PropertyValueSource
Chemical Name 5-Methyl-2-[(2-methylpentyl)oxy]anilineChemWhat
CAS Number 946773-54-2ChemWhat
Molecular Formula C13H21NO[1]
Molecular Weight 207.31 g/mol [1]
Structure Inferred

Physical State Not available. Likely a liquid or low-melting solid at room temperature.Inferred
Solubility Not available. Likely soluble in organic solvents. Water solubility is expected to be low.Inferred
Boiling Point Not available.
Melting Point Not available.
Vapor Pressure Not available.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profile of aniline and its derivatives, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Pictograms:






Signal Word: Danger

Hazard Statements (Inferred):

  • H301: Toxic if swallowed. [2]

  • H311: Toxic in contact with skin. [2]

  • H331: Toxic if inhaled. [2]

  • H317: May cause an allergic skin reaction. [2]

  • H318: Causes serious eye damage. [2][3]

  • H341: Suspected of causing genetic defects. [2]

  • H351: Suspected of causing cancer. [2][4]

  • H372: Causes damage to organs (likely blood and spleen) through prolonged or repeated exposure. [2][5]

  • H400: Very toxic to aquatic life. [2]

Precautionary Statements (Inferred):

  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

  • P273: Avoid release to the environment.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[4]

  • P405: Store locked up.[2][4]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

Toxicological Profile: An Evidence-Based Extrapolation

The toxicity of this compound is predicted to be driven by the aniline moiety. Aniline and its analogues are well-documented toxicants.

Acute Toxicity

Aniline compounds are known to be toxic via oral, dermal, and inhalation routes of exposure.[2][6] The primary acute effect of aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[8] This leads to cyanosis (a bluish discoloration of the skin) and can cause headache, dizziness, weakness, and at high concentrations, cardiac arrhythmia and death.[8][9] Symptoms of methemoglobinemia can be delayed for several hours after exposure.[8]

Chronic and Sub-chronic Toxicity

Repeated or prolonged exposure to aniline compounds can cause significant damage to the spleen and red blood cells.[5] Studies on aniline have shown that chronic exposure leads to hemolytic anemia, where red blood cells are destroyed faster than they can be made.[5] The spleen, being a primary site for filtering damaged red blood cells, is often enlarged and can develop tumors with chronic exposure.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: Aniline is classified as a suspected human carcinogen (GHS Category 2).[2] Animal studies have shown an increased incidence of tumors, particularly in the spleen.[5] It is prudent to assume that this compound may also have carcinogenic potential.

  • Mutagenicity: Aniline compounds have shown mixed results in genotoxicity assays, with some studies indicating mutagenic potential.[2] Therefore, this compound should be handled as a suspected mutagen.

  • Reproductive Toxicity: There is limited data on the reproductive toxicity of many aniline derivatives. However, given the systemic toxicity, adverse effects on reproductive organs cannot be ruled out.

Dermal and Ocular Irritation/Corrosion

Aniline and its derivatives can cause serious eye damage and skin irritation.[2][3] Some anilines are also known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[2]

Mechanistic Insights: The Role of Oxidative Stress

The toxicity of aniline is closely linked to its metabolic activation, which generates reactive metabolites that induce oxidative stress . This process is central to its hematotoxic and carcinogenic effects.

G cluster_toxicity Cellular Toxicity Aniline This compound Metabolites Reactive Metabolites (e.g., Phenylhydroxylamine) Aniline->Metabolites CYP450 Enzymes ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Methemoglobin Methemoglobin Formation OxidativeStress->Methemoglobin Hemolysis Hemolysis OxidativeStress->Hemolysis Apoptosis Hepatocyte Apoptosis OxidativeStress->Apoptosis DNA_Damage DNA Damage OxidativeStress->DNA_Damage

Studies on aniline have demonstrated that its metabolites can lead to the generation of reactive oxygen species (ROS) in cells, such as hepatocytes.[10] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress is a key driver of methemoglobin formation, hemolysis (destruction of red blood cells), and can induce apoptosis (programmed cell death) in liver cells.[10] Furthermore, oxidative damage to DNA is a plausible mechanism for the observed mutagenicity and carcinogenicity of some aniline compounds.

Experimental Protocols for Hazard Assessment

For novel compounds like this compound, a tiered approach to toxicity testing is recommended.

In Vitro Toxicity Screening Workflow

G start Test Compound: This compound cell_viability Cell Viability Assay (e.g., MTT, LDH) [HepG2, HaCaT cells] start->cell_viability genotoxicity Genotoxicity Assay (e.g., Ames Test, Comet Assay) start->genotoxicity skin_sensitization In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) start->skin_sensitization ros_production ROS Production Assay (e.g., DCFH-DA) start->ros_production data_analysis Data Analysis and Preliminary Hazard Assessment cell_viability->data_analysis genotoxicity->data_analysis skin_sensitization->data_analysis ros_production->data_analysis

Methodology:

  • Cell Viability Assays (e.g., MTT):

    • Plate relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well plates.

    • Treat cells with a concentration range of the test compound for 24-48 hours.

    • Add MTT reagent and incubate.

    • Solubilize formazan crystals and measure absorbance to determine cell viability relative to a vehicle control.

  • Reactive Oxygen Species (ROS) Production Assay (e.g., DCFH-DA):

    • Culture cells (e.g., primary hepatocytes) and load with DCFH-DA dye.

    • Expose cells to the test compound.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[10]

Safe Handling and Emergency Procedures

Given the inferred high toxicity, stringent safety protocols are mandatory.

Engineering Controls:

  • Work with this compound must be conducted in a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A chemically resistant lab coat is required.

  • Respiratory Protection: If there is a risk of generating aerosols or working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill and Waste Disposal:

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material is likely to be considered hazardous waste.

Conclusion

While specific toxicological data for this compound is lacking, its structural similarity to aniline provides a strong basis for inferring a significant hazard profile. It should be handled as a compound that is toxic via all routes of exposure, a suspected carcinogen and mutagen, and a substance that can cause severe organ damage with repeated exposure. The principles of prudent laboratory practice, including the use of engineering controls, appropriate PPE, and strict adherence to handling protocols, are paramount to ensuring the safety of researchers. Further experimental validation of its toxicological properties is strongly recommended.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2013, July 1).
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826.
  • Sigma-Aldrich. (2025, May 20).
  • CPAchem. (2024, August 20).
  • Sigma-Aldrich. (2025, October 15).
  • Sigma-Aldrich. (2023, October 27).
  • ChemScene. (n.d.). 4-Methylenepiperidine hydrochloride | 144230-50-2.
  • Fisher Scientific. (2023, September 5).
  • Angene Chemical. (2021, May 1).
  • Jubilant Ingrevia. (n.d.).
  • BASF. (2024, July 24). Safety data sheet according to Regulation (EC) No.
  • ChemWhat. (n.d.). This compound CAS#: 946773-54-2.
  • Thermo Fisher Scientific. (2024, April 29).
  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. In ncbi.nlm.nih.gov.
  • Penta chemicals. (2025, April 8).
  • Chemos GmbH&Co.KG. (n.d.).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26).
  • Centers for Disease Control and Prevention (CDC). (n.d.).
  • Publisso. (2019, January 30).
  • Office of Environmental Health Hazard Assessment (OEHHA). (1997, June). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts.
  • Zhang, J., et al. (2015). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences, 16(12), 28734–28746.

Sources

In-Depth Technical Guide: Ionization Properties & pKa Profiling of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

[1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-Methyl-2-[(2-methylpentyl)oxy]aniline (CAS: 946773-54-2), a lipophilic aniline derivative often utilized as a specialized intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.[1][2]

Understanding the ionization constant (

232

3

Structural Architecture & Electronic Environment[3]

The physicochemical behavior of this compound is governed by the interplay between the aromatic core and its substituents.[1][2]

Molecular Scaffold Analysis[1][3]
  • Core: Aniline (Aminobenzene).[2][3][4]

  • Electronic Donor (Position 5): A Methyl group located meta to the amino group.[2][3] This exerts a weak inductive electron-donating effect (+I), slightly increasing electron density on the nitrogen.[2]

  • Steric/Electronic Modulator (Position 2): A (2-methylpentyl)oxy group located ortho to the amino group.[2][3] This is a bulky alkoxy ether.[1][3]

    • Resonance (+M): The oxygen lone pair donates electron density into the ring, theoretically increasing basicity.[2][3]

    • Inductive (-I): The electronegative oxygen withdraws electron density through the sigma bond.[1][2][3]

    • Steric Ortho-Effect: The bulky C6-branched chain creates steric hindrance around the amino group.[1][3] This hinders the solvation of the protonated ammonium cation (

      
      ), which typically destabilizes the conjugate acid and lowers the 
      
      
      .[2]
Ionization Equilibrium

The molecule exists in equilibrium between its neutral free base and its protonated conjugate acid (anilinium ion).[2][3]

IonizationNeutralNeutral Free Base(Lipophilic)CationConjugate Acid(Water Soluble)Neutral->Cation Protonation (low pH)H_IonH+Cation->Neutral Deprotonation (high pH)

Figure 1: Ionization equilibrium shifting between the lipophilic free base and the polar conjugate acid.[2]

Theoretical pKa Derivation & Prediction

Direct experimental data for this specific long-chain derivative is often proprietary.[1][3] However, we can derive a high-confidence predicted range using Structure-Activity Relationship (SAR) principles and Hammett equation analogs.[1][2][3]

The Reference Anchor: p-Cresidine

The closest well-characterized analog is 2-Methoxy-5-methylaniline (p-Cresidine).[1][2][3][5]

  • Aniline Base ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  ~4.63[2][3]
    
  • Effect of 5-Methyl (+I): Increases ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     by ~0.1 unit.[2][3]
    
  • Effect of 2-Methoxy (Ortho): Decreases ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     by ~0.1 unit (Net result of +M resonance vs. -I induction and steric hindrance).[2]
    
  • Experimental

    
     of p-Cresidine: 4.52  (Ref: Perrin, Dissociation Constants of Organic Bases).
    
Impact of the (2-Methylpentyl) Group

Replacing the methyl group (of methoxy) with a 2-methylpentyl group introduces significant lipophilicity and steric bulk but does not drastically alter the electronic induction at the oxygen atom.[1][2]

  • Electronic Shift: Negligible. The electron-donating capability of the oxygen remains constant.[1][3]

  • Solvation Penalty: The large hydrophobic tail further disrupts the hydration shell around the ammonium cation.[3] In aqueous environments, this destabilization of the charged form typically results in a slight decrease in

    
     relative to the methoxy analog.
    
Calculated Value

Based on these factors, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


2

Experimental Determination Protocols

Due to the high LogP (estimated > 4.[2][3]5) of this molecule, standard aqueous titration is impossible; the compound will precipitate before the equivalence point.[2] The Yasuda-Shedlovsky extrapolation method is the mandatory standard for such lipophilic bases.[1][3]

Method: Potentiometric Titration in Co-Solvent Systems

This protocol measures the apparent


23
Workflow Diagram

ExperimentalWorkflowcluster_prepPreparation Phasecluster_titrationTitration Phasecluster_analysisData Analysis (Yasuda-Shedlovsky)startStart: Sample PreparationweighWeigh ~5 mg Samplestart->weighdissolveDissolve in Co-Solvent(MeOH/Water ratios: 30%, 40%, 50%, 60%)weigh->dissolveacidTitrate with 0.1M HCldissolve->acidmeasureRecord pH vs Volumeacid->measurecalc_pskaCalculate psKa for each ratiomeasure->calc_pskaplotPlot psKa + log[H2O] vs 1/Dielectric Constantcalc_pska->plotextrapolateExtrapolate to 100% Waterplot->extrapolate

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic amines.[1][2]

Step-by-Step Protocol
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.[2][3]

  • Dissolution: Dissolve

    
     M of the analyte in each mixture. Ensure complete dissolution (sonicate if necessary).[2]
    
  • Titration: Titrate with standardized 0.1 M HCl under nitrogen atmosphere (to prevent

    
     absorption).
    
  • Calculation: Determine the

    
     (apparent pKa) for each solvent ratio using the Bjerrum difference plot or Gran plot method.
    
  • Extrapolation: Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     against the reciprocal of the dielectric constant (
    
    
    ) of the solvent mixture.[2][3] The y-intercept represents the aqueous
    
    
    .

Physicochemical Implications in Drug Development[2]

Solubility vs. pH Profile

The ionization profile dictates the solubility window.[3]

  • pH < 2.5: The molecule is fully protonated (

    
    ).[2][3] Solubility is maximal, driven by the cationic species.[3]
    
  • pH 4.4 (pKa): 50% ionized.[2] Solubility begins to drop precipitously.[1]

  • pH > 6.5: The molecule is effectively neutral (

    
     ionized).[2][3] Solubility is limited to the intrinsic solubility (
    
    
    ), which is expected to be extremely low (
    
    
    ) due to the lipophilic tail.[2][3]
Lipophilicity (LogD)

The distribution coefficient (LogD) is pH-dependent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

2
  • At physiological pH (7.4), the molecule is neutral.[2] LogD

    
     LogP .
    
  • This suggests high membrane permeability but high risk of non-specific binding and metabolic clearance.

References

  • Perrin, D. D. (1965).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[1][3] (Source for aniline and p-cresidine reference values).

  • Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1][2]

  • Takács-Novák, K., & Avdeef, A. (1996).[2][3] Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[2] (Protocol for Yasuda-Shedlovsky extrapolation).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2][3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[2][3] [Link]

Technical Guide: Determination of Melting and Boiling Points for Novel Aniline Derivatives – A Case Study of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical characterization, essential for drug development, process chemistry, and regulatory compliance. This technical guide provides a comprehensive framework for the accurate measurement of these properties, using the novel compound 5-Methyl-2-[(2-methylpentyl)oxy]aniline (CAS No. 946773-54-2) as a practical case study. Due to the absence of established experimental data for this specific molecule, this paper emphasizes the rigorous application of standardized methodologies to generate reliable, verifiable results. We will explore the theoretical underpinnings of phase transitions, detail field-proven experimental protocols, and discuss the critical role of purity in achieving accurate measurements. This guide is intended for researchers, scientists, and quality control professionals engaged in the characterization of new chemical entities.

Introduction to this compound

This compound is an aniline derivative with potential applications as a building block in pharmaceutical and specialty chemical synthesis. Its molecular structure, featuring an ether linkage and an aniline core, suggests specific intermolecular forces that will dictate its physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
CAS Number 946773-54-2[1]
Molecular Formula C₁₃H₂₁NO[1]
Molecular Weight 207.31 g/mol [1]
Predicted Boiling Point 313.1 ± 22.0 °C[1]
Experimental Melting Point Not available in literature.-
Experimental Boiling Point Not available in literature.-

The current lack of experimentally verified data for the melting and boiling points of this compound necessitates a first-principles approach to their determination. The predicted boiling point of 313.1 °C provides a preliminary estimate but requires empirical validation for use in any rigorous scientific or regulatory context.[1]

The Principle of Phase Transitions: Causality and Purity

A substance's melting and boiling points are temperatures at which it undergoes a phase transition at a given pressure. For a pure crystalline solid, melting occurs at a single, sharp temperature. However, the presence of impurities disrupts the crystal lattice, typically causing the melting to occur over a broader temperature range and at a lower temperature—a phenomenon known as melting point depression .[2]

Conversely, non-volatile impurities tend to elevate the boiling point of a liquid. This is because the impurity lowers the vapor pressure of the solvent, meaning more energy (and thus a higher temperature) is required for the vapor pressure to equal the atmospheric pressure.[3][4] Therefore, the sharpness of a melting point and the consistency of a boiling point serve as reliable indicators of a substance's purity.

Determination of Melting Point

Given that no experimental melting point is documented for this compound, and its physical state at room temperature is not specified in readily available literature, we will proceed assuming it is a solid. If it is a liquid at ambient temperature, this section would be omitted in a final report. The capillary method is the most widely accepted and accessible technique for melting point determination, endorsed by standards organizations such as the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[5][6]

Causality in Method Selection

The capillary method is chosen for its high accuracy, small sample requirement, and the ability to observe the melting process directly. This visual inspection provides crucial information about the purity of the substance, such as the melting range and any decomposition. Modern digital melting point apparatuses, which are based on this method, offer automated detection and precise temperature control, enhancing reproducibility.

Experimental Protocol: Capillary Method (USP <741> / OECD 102)

This protocol is a self-validating system when performed with a calibrated instrument and appropriate reference standards.

A. Apparatus and Materials:

  • Calibrated digital melting point apparatus or a Thiele tube setup.

  • Melting point capillary tubes (e.g., 0.8-1.2 mm internal diameter).[7]

  • Sample of this compound, finely powdered and completely dry.

  • Mortar and pestle.

  • Thermometer (calibrated).

  • Melting point reference standards (e.g., caffeine, vanillin) for instrument verification.

B. Protocol Steps:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any solvent, which can act as an impurity and depress the melting point. Gently pulverize a small amount of the sample into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample column should be 2-3 mm high after gentle tapping on a hard surface to compact the powder.[7][8]

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Preliminary Run: Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for the more precise measurement.

  • Accurate Determination: For a new, properly loaded capillary, set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point found in the preliminary run.[8]

  • Controlled Heating: From this point, reduce the heating rate to 1-2 °C per minute.[9] A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Record two temperatures:

    • T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed.

    • T₂ (Clear Point): The temperature at which the last solid particle melts and the substance is completely transparent.[5]

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow (typically < 1 °C).

  • Verification: The procedure should be repeated at least twice to ensure reproducibility. The accuracy of the apparatus should be confirmed using certified reference standards.[10]

Determination of Boiling Point

The predicted boiling point of 313.1 °C suggests that this compound is a high-boiling liquid.[1] For such compounds, where only a small quantity may be available for initial characterization, the Siwoloboff method (micro-boiling point determination) is highly advantageous. This method is recognized by the OECD under Test Guideline 103.[11][12]

Causality in Method Selection

The Siwoloboff method is ideal for novel compounds available in limited quantities. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a continuous stream of bubbles emerges from a submerged capillary, and is precisely marked at the point where bubbling ceases upon cooling and the liquid is drawn back into the capillary.

Experimental Workflow

The logical flow for selecting and executing the boiling point determination is crucial for obtaining a reliable result.

Caption: Decision workflow for selecting the appropriate boiling point determination method.

Experimental Protocol: Siwoloboff Method (OECD 103)

A. Apparatus and Materials:

  • Thiele tube or digital melting/boiling point apparatus.

  • Heating fluid (e.g., silicone oil).

  • Small-diameter test tube (fusion tube).

  • Melting point capillary tube, sealed at one end.

  • Calibrated thermometer.

  • Sample of this compound (approx. 0.5 mL).[13]

  • Means to attach the fusion tube to the thermometer (e.g., rubber band).

B. Protocol Steps:

  • Assembly: Attach the fusion tube containing ~0.5 mL of the sample to the thermometer. The base of the tube should align with the thermometer bulb.

  • Capillary Insertion: Place the sealed capillary tube into the fusion tube with its open end downwards.

  • Heating: Immerse the assembly into the Thiele tube's oil bath, ensuring the sample is below the oil level.

  • Initial Heating: Heat the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

  • Reaching the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid vaporizes. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip.

  • Cooling and Observation: Stop heating and allow the apparatus to cool slowly.

  • Recording the Boiling Point: The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.[11]

  • Pressure Correction: The boiling point is highly dependent on atmospheric pressure. The recorded pressure must be noted, and the boiling point can be corrected to standard pressure (760 mmHg) if necessary, using established nomographs or the Clausius-Clapeyron relation.

  • Reproducibility: Repeat the determination to ensure the value is consistent.

Experimental Setup Diagram

G cluster_0 Siwoloboff Boiling Point Determination thiele Thiele Tube oil Heating Oil thermometer Thermometer sample_tube Fusion Tube (with Sample) capillary Inverted Capillary heat Heat Source node_therm Thermometer node_tube Fusion Tube node_therm->node_tube Attached node_cap Capillary node_tube->node_cap Contains node_thiele Thiele Tube node_heat node_heat->node_thiele Heats

Caption: Schematic of the Siwoloboff method setup using a Thiele tube.

Conclusion and Best Practices

The determination of melting and boiling points for a novel compound like this compound requires adherence to established, rigorous protocols to ensure data integrity. While predictive data serves as a useful starting point, it is no substitute for empirical measurement. By employing standardized methods such as capillary melting point determination and the Siwoloboff micro-boiling point technique, researchers can generate the reliable, high-quality data essential for further drug development and scientific inquiry. The key to trustworthiness in these determinations lies in meticulous sample preparation, precise control of heating rates, and consistent verification of instrument calibration with certified reference standards.

References

  • Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796. [Link: https://zenodo.org/record/1425482]
  • OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link: https://www.oecd-ilibrary.org/environment/test-no-103-boiling-point_9789264069558-en]
  • Echemi. (n.d.). This compound. Retrieved February 14, 2026, from [https://www.echemi.com/products/946773-54-2.html]
  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points. Retrieved February 14, 2026, from [https://chemistry.stackexchange.com/questions/1485/effect-of-impurities-on-melting-and-boiling-points]
  • Wikipedia. (n.d.). Siwoloboff method. Retrieved February 14, 2026, from [https://en.wikipedia.org/wiki/Siwoloboff_method]
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 14, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
  • J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. Retrieved February 14, 2026, from [https://jk-sci.com/info/method-for-determining-capillary-melting-point-i00527.html]
  • Echemi. (n.d.). Effect of impurities on melting and boiling points. Retrieved February 14, 2026, from [https://www.echemi.com/community/effect-of-impurities-on-melting-and-boiling-points.html]
  • Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point?. Retrieved February 14, 2026, from [https://homework.study.com/explanation/what-are-the-effects-of-impurities-on-the-melting-point-and-boiling-point-do-impurities-increase-or-decrease-melting-and-boiling-point-why.html]
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 14, 2026, from [https://www.mt.
  • Wikipedia. (n.d.). Thiele tube. Retrieved February 14, 2026, from [https://en.wikipedia.org/wiki/Thiele_tube]
  • Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method. Retrieved February 14, 2026, from [https://www.scribd.com/document/487545199/Determination-of-The-Boiling-Point-by-The-Siwoloboff-Method]
  • Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method. Retrieved February 14, 2026, from [https://www.filo.com/qa/determination-of-boiling-point-using-siwoloboffs-method-instructions-d_1092873_1]
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved February 14, 2026, from [https://byjus.com/chemistry/determination-of-boiling-point-of-an-organic-compound/]
  • University of Calgary. (n.d.). Melting point determination. Retrieved February 14, 2026, from [https://www.chem.ucalgary.ca/courses/350/Carey5th/useful/mp.html]
  • OECD. (2008). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link: https://www.oecd-ilibrary.org/environment/test-no-102-melting-point-melting-range_9789264069534-en]
  • SSERC. (n.d.). Melting point determination. Retrieved February 14, 2026, from [https://www.sserc.org.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 14, 2026, from [https://www.thinksrs.
  • YesWeLab. (2025). OECD 102: Melting Point Methodology and Analysis. Retrieved February 14, 2026, from [https://www.yeswelab.com/en/blog/oecd-102-melting-point-methodology-and-analysis]
  • Flinn Scientific. (n.d.). How to Use a Thiele-Dennis Tube. Retrieved February 14, 2026, from [https://www.flinnsci.com/how-to-use-a-thiele-dennis-tube/vsc0615/]
  • USP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved February 14, 2026, from [https://www.uspbpep.com/usp31nf26s1_c741.html]

Sources

Methodological & Application

Application Notes and Protocols for the Green Synthesis of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Methyl-2-[(2-methylpentyl)oxy]aniline, a key intermediate in various pharmaceutical and chemical industries.[1] The presented methods are grounded in the principles of green chemistry, aiming to enhance safety, reduce environmental impact, and improve process efficiency.[2][3][4] By focusing on methodologies such as phase-transfer catalysis and catalytic transfer hydrogenation, these protocols offer sustainable alternatives to traditional synthetic routes.[5][6]

Introduction: The Imperative for Greener Synthesis

The synthesis of aromatic amines like this compound traditionally involves multi-step processes that can utilize hazardous reagents, harsh reaction conditions, and environmentally persistent solvents.[7] Green chemistry offers a transformative approach by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[8] This guide details two distinct, greener synthetic pathways that prioritize the use of recyclable catalysts, benign solvents, and energy-efficient conditions, aligning with modern standards for sustainable chemical manufacturing.[9]

The core of these protocols involves two key transformations: a Williamson ether synthesis to form the ether linkage and the reduction of a nitro group to yield the final aniline. Each step has been optimized to reflect green chemistry principles, such as high atom economy, the use of safer solvents, and the application of catalytic rather than stoichiometric reagents.[10]

Protocol 1: Phase-Transfer Catalyzed Etherification and Catalytic Transfer Hydrogenation

This protocol leverages the efficiency and green credentials of phase-transfer catalysis (PTC) for the etherification step and the safety and selectivity of catalytic transfer hydrogenation (CTH) for the nitro group reduction. PTC is a powerful technique for reacting reagents in immiscible phases, often allowing for the use of water as a solvent and reducing the need for harsh organic solvents.[11][12] CTH provides a safer alternative to high-pressure hydrogenation by using a hydrogen donor in the presence of a catalyst.[5][13]

Causality of Experimental Choices:
  • Phase-Transfer Catalysis (PTC): The use of a quaternary ammonium salt as a phase-transfer catalyst facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[14] This avoids the need for anhydrous conditions and the use of expensive and hazardous non-polar aprotic solvents.[15]

  • Catalytic Transfer Hydrogenation (CTH): Ammonium formate serves as a convenient and safe source of hydrogen, decomposing in situ to hydrogen, ammonia, and carbon dioxide.[5] Palladium on carbon (Pd/C) is a highly efficient and recyclable heterogeneous catalyst for this transformation, often leading to high yields and clean conversions under mild conditions.[5]

Experimental Workflow:

Protocol 1 Workflow cluster_0 Step 1: Phase-Transfer Catalyzed Etherification cluster_1 Step 2: Catalytic Transfer Hydrogenation A 5-Methyl-2-nitrophenol F Reaction Mixture A->F B 1-Bromo-2-methylpentane B->F C NaOH (aq) C->F D Toluene D->F E Phase-Transfer Catalyst (e.g., TBAB) E->F G 5-Methyl-2-[(2-methylpentyl)oxy]-1-nitrobenzene F->G Heat & Stir H Nitro Intermediate L Reaction Mixture H->L I Ammonium Formate I->L J Pd/C Catalyst J->L K Methanol K->L M This compound L->M Reflux

Caption: Workflow for Protocol 1.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of 5-Methyl-2-[(2-methylpentyl)oxy]-1-nitrobenzene via PTC

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine 5-methyl-2-nitrophenol (10.0 g, 65.3 mmol), 1-bromo-2-methylpentane (12.9 g, 78.4 mmol), toluene (100 mL), and tetrabutylammonium bromide (TBAB) (2.1 g, 6.5 mmol).

  • Reaction Initiation: While stirring vigorously, add a solution of sodium hydroxide (3.9 g, 97.9 mmol) in water (20 mL) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-methyl-2-[(2-methylpentyl)oxy]-1-nitrobenzene can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via CTH

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the nitro intermediate from Step 1 (10.0 g, 42.1 mmol) in methanol (100 mL).

  • Catalyst and Hydrogen Donor Addition: To this solution, carefully add 10% Pd/C (0.5 g, 5 mol% Pd loading) followed by ammonium formate (13.3 g, 210.7 mmol) in portions. The addition of ammonium formate can be exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Catalyst Removal and Product Isolation: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.[16][17]

Protocol 2: Biocatalytic Asymmetric Reduction Approach

This innovative protocol explores the use of biocatalysis, a cornerstone of green chemistry, for the synthesis of a chiral precursor, followed by a traditional green reduction.[18] Specifically, it leverages an enzymatic kinetic resolution to obtain an enantiomerically enriched alcohol, which is then used in a greener etherification reaction.[19] This approach is particularly valuable for the synthesis of chiral drug intermediates.

Causality of Experimental Choices:
  • Biocatalytic Kinetic Resolution: Ketoreductase (KRED) enzymes can selectively reduce one enantiomer of a racemic aldehyde to the corresponding alcohol, leaving the other enantiomer unreacted.[19] This provides a highly efficient and environmentally benign method for producing chiral building blocks.

  • Greener Solvents: The use of 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, in the subsequent etherification step reduces reliance on petroleum-based solvents.[20]

  • Milder Base: Potassium carbonate is a milder and safer base compared to alkali metals or their hydrides, which are often used in traditional Williamson ether syntheses.[21]

Experimental Workflow:

Protocol 2 Workflow cluster_0 Step 1: Biocatalytic Kinetic Resolution cluster_1 Step 2: Green Etherification cluster_2 Step 3: Catalytic Reduction A Racemic 2-methylpentanal E (R)-2-Methylpentanol A->E Enzymatic Reduction B Ketoreductase (KRED) B->E C Cofactor (NADPH) C->E D Buffer Solution D->E F (R)-2-Methylpentanol J Reaction Mixture F->J G 5-Methyl-2-nitrophenol G->J H K2CO3 H->J I 2-MeTHF I->J K Chiral Nitro Intermediate J->K Heat L Chiral Nitro Intermediate O Reaction Mixture L->O M Fe/NH4Cl M->O N Ethanol/Water N->O P Chiral Aniline Product O->P Reflux

Caption: Workflow for Protocol 2.

Detailed Step-by-Step Protocol:

Step 1: Biocatalytic Synthesis of (R)-2-Methylpentanol

  • Reaction Setup: In a temperature-controlled bioreactor or jacketed flask, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Enzyme and Cofactor Addition: Add the ketoreductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Substrate Addition: Introduce racemic 2-methylpentanal to the reaction medium.

  • Reaction Conditions: Maintain the temperature and pH at the optimal conditions for the specific KRED used (typically 25-35°C). Monitor the reaction for the conversion of the (R)-aldehyde to the (R)-alcohol.

  • Work-up and Isolation: Once the desired conversion is reached, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). The (R)-2-methylpentanol can then be separated from the unreacted (S)-2-methylpentanal by distillation.[19]

Step 2: Synthesis of (R)-5-Methyl-2-[(2-methylpentyl)oxy]-1-nitrobenzene

  • Reagent Combination: In a round-bottom flask, combine 5-methyl-2-nitrophenol (10.0 g, 65.3 mmol), (R)-2-methylpentanol (7.2 g, 70.0 mmol), and potassium carbonate (18.0 g, 130.6 mmol) in 2-methyltetrahydrofuran (100 mL).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction, filter off the solids, and wash the filter cake with 2-MeTHF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the enantiomerically enriched nitro intermediate.

Step 3: Green Reduction to (R)-5-Methyl-2-[(2-methylpentyl)oxy]aniline

  • Reaction Setup: In a three-necked flask, suspend iron powder (11.0 g, 196.0 mmol) in a mixture of ethanol (75 mL) and water (25 mL).

  • Reaction Initiation: Add a solution of ammonium chloride (1.0 g, 18.7 mmol) in water (5 mL). Heat the mixture to reflux.

  • Substrate Addition: Add a solution of the chiral nitro intermediate from Step 2 (10.0 g, 42.1 mmol) in ethanol (25 mL) dropwise over 30 minutes.

  • Reaction Conditions: Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture and filter through Celite. Concentrate the filtrate to remove ethanol.

  • Extraction and Isolation: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the chiral aniline product.

Data Summary and Green Metrics

ParameterProtocol 1Protocol 2Traditional Method (Reference)
Solvents Toluene, Methanol2-MeTHF, Ethanol, WaterDichloromethane, DMF
Catalysts Pd/C, TBABKetoreductase, IronStoichiometric reagents
Reducing Agent Ammonium FormateIron/NH4ClSnCl2/HCl or H2 (high pressure)
Atom Economy (Reduction) HighHighLow to Moderate
Process Mass Intensity (PMI) LowerModerateHigh
Safety Profile Improved (no H2 gas)Good (avoids hazardous reagents)Poor (hazardous reagents/conditions)

Note: PMI (Process Mass Intensity) is the total mass used in a process divided by the mass of the final product. A lower PMI indicates a greener process.[9]

References

  • Taylor & Francis. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • American Chemical Society. (2025, March 23). Efficient imine synthesis using an eco-friendly solvent. [Link]

  • ResearchGate. (2025, August 9). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]

  • RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Sciforum. Green and High-Performance Magnetic Catalysts for the Toxicity-Catalytic Reduction of Nitroarene. [Link]

  • PubMed Central. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • RSC Publishing. Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. Transfer hydrogenation processes of nitro compounds catalyzed by.... [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. [Link]

  • ResearchGate. 12 PHASE TRANSFER CATALYSIS FOR GREEN CHEMISTRY. [Link]

  • RSC Publishing. (2025, March 6). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. [Link]

  • MDPI. (2025, September 17). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. [Link]

  • Bentham Science Publishers. (2024, March 1). Importance and Green Synthesis of Amines: A Review. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Green reduction of nitriles and nitro compounds to corresponding amines.... [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • ResearchGate. (2025, August 10). Phase-transfer catalysis. A general green methodology in organic synthesis. [Link]

  • IAJPR. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • RSC Publishing. (2017, May 29). Green Chemistry. [Link]

  • PubMed Central. (2025, April 16). Molecular-Level Insights into the Reaction Mechanisms of Reductive Etherification for the Production of Synthetic Biofuels. [Link]

  • I.R.I.S. (2023, February 22). Green Chemistry. [Link]

  • PubMed Central. (2018, November 27). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. [Link]

  • Semantic Scholar. (2022, July 21). Green Chemistry. [Link]

  • RSC Publishing. Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines. [Link]

  • ChemWhat. This compound CAS#: 946773-54-2. [Link]

  • MDPI. (2021, July 19). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. [Link]

  • RSC Publishing. (2023, September 11). Green metrics in mechanochemistry. [Link]

  • PubMed Central. Biocatalysis: Enzymatic Synthesis for Industrial Applications. [Link]

  • Unibo. (2022, January 7). Green Chemistry. [Link]

  • Elsevier. (2025, June 7). Green chemistry metrics: Insights from case studies in fine chemical processes. [Link]

  • American Chemical Society. (2024, October 17). Sustainable Manufacturing: Green Chemistry Breakthroughs in Pharma. [Link]

  • MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]

  • ResearchGate. (2025, August 7). Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol. [Link]

  • ResearchGate. Proposed biocatalytic mechanism for the enzymatic production of.... [Link]

  • mediaTUM. (2025, September 7). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities and by-products from 5-Methyl-2-[(2-methylpentyl)oxy]aniline To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are likely working with This compound , a lipophilic aniline derivative often used as a specialized intermediate in dye coupling or pharmaceutical synthesis.

The purification of this molecule presents a specific paradox:

  • The Aniline Functionality: Requires acid-base extraction for purification.[1][2]

  • The 2-Methylpentyl Tail: Increases lipophilicity significantly, often leading to stable emulsions during aqueous washes or solubility of the hydrochloride salt in organic solvents, causing yield loss.

  • Oxidation Sensitivity: The electron-rich ring (activated by both amine and ether groups) makes it prone to rapid oxidation (browning) upon air exposure.

This guide moves beyond standard textbook protocols to address these specific "real-world" behaviors.

Part 1: Critical Troubleshooting (The "Red Flags")

Before starting a full purification campaign, diagnose your crude material using this symptom guide.

Symptom Likely Cause Immediate Action
Material turns dark brown/black Radical Oxidation. Electron-rich anilines oxidize to quinone-imines or azo compounds upon air contact.Stop. Flush with Argon/N₂. Add a reducing agent (e.g., Na₂S₂O₄ wash) or store as the HCl salt.
Stable Emulsion during extraction Lipophilicity Match. The density of your organic phase matches the aqueous phase, or the protonated aniline acts as a surfactant.Do not shake vigorously. Add solid NaCl (salting out) or filter through Celite. Switch solvent to DCM (denser than water).
Product "disappears" after acid wash Salt Solubility. The hydrochloride salt of this lipophilic aniline is likely soluble in organic solvents (like DCM or EtOAc).Check the organic layer. Do not discard the organic phase until you verify the product is in the aqueous phase. You may need to use stronger acid (2M HCl) or extraction with water only.
"Double Spot" on TLC N-Alkylation. If synthesized from an aminophenol, you likely have N-alkylated or N,O-dialkylated by-products.Acid-Base won't work. Both are basic. You must use column chromatography or acetylation (see FAQ).
Part 2: The Core Protocol – Modified Acid-Base Extraction

Standard aniline extractions often fail here due to the lipophilic tail. This modified protocol prevents yield loss into the organic layer.

Prerequisites:

  • Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate or Ether due to better density difference and solubility profile for the free base.

  • Acid: 2M HCl (cold).

  • Base: 2M NaOH or saturated NaHCO₃.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in DCM (10 mL per gram of crude).

  • The "Reverse" Extraction (Crucial Step):

    • Extract the organic layer with 2M HCl (3x).

    • Scientist's Note: Unlike simple aniline, the HCl salt of your compound has a greasy tail. It might stay in the DCM.

    • Validation: Spot both the organic layer and the aqueous acid layer on a TLC plate. If the product spot is still in the organic layer, stop . You cannot use aqueous extraction. Proceed to Part 3 (Chromatography/Distillation) .

  • Impurity Removal:

    • If the product successfully moved to the aqueous acid phase, the DCM layer now contains your neutral impurities (unreacted alkyl halide, bis-ethers). Discard the DCM (after TLC verification).

  • Liberation:

    • Cool the aqueous acid phase to 0°C.

    • Slowly basify with 2M NaOH until pH > 10. The product should oil out as a milky emulsion.

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

    • Wash combined organics with Brine (sat. NaCl) to break emulsions.

    • Dry over Na₂SO₄ (Sodium Sulfate) and concentrate under reduced pressure.

Part 3: Advanced Purification (Scavenging & Distillation)

If Acid-Base extraction is insufficient (e.g., product salt stays in organic phase), use these methods.

Method A: Chemical Scavenging (Removing Alkyl Halides)

Use this if your main impurity is unreacted 1-bromo-2-methylpentane.

  • Add 0.5 equivalents of ethanolamine or morpholine to the crude reaction mixture.

  • Heat to 60°C for 1 hour.

  • The scavenger reacts with the alkyl halide to form a highly polar amino-alcohol derivative.

  • Perform a simple water wash; the polar derivative washes away, leaving your lipophilic aniline.

Method B: Vacuum Distillation (Kugelrohr)

Best for removing heavy oxidative tars.

  • Vacuum Requirement: High vacuum (< 0.5 mmHg) is mandatory.

  • Temperature: Expect boiling points >140°C due to the molecular weight.

  • Precaution: Add a stir bar and a small amount of zinc dust to the distillation pot. This inhibits oxidative polymerization during heating [1].

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for purifying this specific lipophilic aniline.

PurificationLogic Start Crude 5-Methyl-2- [(2-methylpentyl)oxy]aniline CheckTLC Step 1: TLC Analysis (Check for N-alkylation) Start->CheckTLC IsNAlkylated Is N-alkylated impurity present? CheckTLC->IsNAlkylated YesNAlk Acid-Base Separation Ineffective IsNAlkylated->YesNAlk Yes NoNAlk Proceed to Extraction IsNAlkylated->NoNAlk No Chromatography Column Chromatography (Silica, Hex/EtOAc + 1% Et3N) YesNAlk->Chromatography AcidExtraction Dissolve in DCM Extract with 2M HCl NoNAlk->AcidExtraction Final Pure Product (Store under Argon) Chromatography->Final CheckPartition Check Partition: Where is the Product? AcidExtraction->CheckPartition InAqueous Product in Aqueous Acid (Ideal) CheckPartition->InAqueous InOrganic Product stays in DCM (Lipophilic Salt Issue) CheckPartition->InOrganic Basify Wash Organic (discard) Basify Aqueous -> Extract InAqueous->Basify Distillation High Vacuum Distillation (<0.5 mmHg) with Zinc Dust InOrganic->Distillation Basify->Final Distillation->Final

Caption: Workflow for selecting the correct purification method based on impurity profile and salt solubility.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why do I need to add Triethylamine (Et₃N) to my chromatography solvent? A: Anilines are basic. On standard silica gel (which is slightly acidic), the amine group interacts strongly with the silanols, causing "streaking" or tailing, making separation impossible. Adding 1% Et₃N neutralizes the silica, allowing the aniline to elute as a tight band [2].

Q2: I see a persistent impurity just above my product on TLC. What is it? A: If you synthesized this via alkylation of 2-amino-4-methylphenol, this is likely the N,O-dialkylated byproduct . It is less polar than your product (higher Rf) because both hydrogen bond donors (OH and NH) are capped. It cannot be removed by acid extraction (it is also basic). You must use column chromatography or careful vacuum distillation.

Q3: Can I use recrystallization? A: Likely not. The "2-methylpentyl" chain disrupts crystal packing, making this compound an oil or a low-melting solid. If it is a solid, try Pentane or Hexane at -20°C. If it oils out, switch immediately to distillation.

Q4: How do I remove the unreacted phenol starting material? A: The phenol (2-amino-4-methylphenol) is amphoteric but primarily acidic in high pH.

  • Dissolve crude in DCM.

  • Wash with 2M NaOH . The phenol deprotonates to the phenoxide and goes into the water.

  • Your product (an ether-aniline) remains in the DCM.

References
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on purification of aromatic amines and use of Zinc dust to prevent oxidation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for preventing tailing of amines on silica).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of Chemoselectivity in Alkylation).

Sources

Preventing oxidation and discoloration of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation & Discoloration

Ticket ID: TECH-STAB-946773 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Why is my compound turning brown?

Welcome to the technical support hub for 5-Methyl-2-[(2-methylpentyl)oxy]aniline . If you are reading this, you are likely facing a common but frustrating issue: your clear or pale yellow oil/solid has turned brown, purple, or black.

The Short Answer: You are fighting thermodynamics. The Technical Answer: This molecule is an electron-rich aniline . The structure features two strong Electron Donating Groups (EDGs)—an alkoxy group at the ortho position and a methyl group. These substituents push electron density into the benzene ring, significantly lowering the oxidation potential of the amino (-NH


) group.

When exposed to atmospheric oxygen and light, the amino group loses an electron to form a radical cation . These radicals rapidly couple to form hydrazines, azo-compounds, and quinone imines (the "black tar"), which are highly colored even at ppm levels.

Module 1: Root Cause Analysis

To solve the problem, you must understand the enemy. The discoloration is not just a surface impurity; it is a radical chain reaction.

Visualizing the Failure Mode

The following diagram illustrates the oxidation cascade that occurs when your compound is stored improperly.

OxidationCascade Start Pure Aniline (Colorless/Pale Yellow) Radical Radical Cation (Reactive Intermediate) Start->Radical -1 e- Trigger Trigger: Oxygen + Light + Heat Trigger->Radical Coupling Dimerization (C-N or N-N coupling) Radical->Coupling Rapid Polymer Polyaniline-like Oligomers (Brown/Black Impurities) Coupling->Polymer Oxidation

Figure 1: The oxidative degradation pathway of electron-rich anilines.

Module 2: Prevention & Storage Protocols

Preventing oxidation is 10x easier than reversing it.

FAQ: Storage Best Practices

Q: Can I store this as a free base? A: Only for short periods (<1 week) and strictly under inert gas. The free base has a "lone pair" of electrons on the nitrogen that is begging to react.

  • Recommendation: Store as a salt (see below) for long-term stability.

Q: Nitrogen vs. Argon—does it matter? A: Yes. Use Argon.

  • Reasoning: Nitrogen is lighter than air and can diffuse away if the seal is imperfect. Argon is heavier than air and forms a "blanket" over your compound, providing superior protection for oils and low-melting solids.

Q: What is the "Gold Standard" for stability? A: Convert the free base into a salt. By protonating the amine (


), you remove the lone pair electrons from circulation. The oxidation potential skyrockets, rendering the molecule air-stable.
Protocol: Stabilization via Salt Formation

Use this protocol to convert your unstable oil into a stable solid.

ParameterRecommendation
Preferred Salt Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate)
Why Tosylate? The lipophilic "2-methylpentyl" chain may make the HCl salt hygroscopic or "soapy." The large Tosylate counter-ion often crystallizes better with lipophilic amines.

Step-by-Step Procedure:

  • Dissolve: Dissolve 1.0 eq of your aniline in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cool: Chill the solution to 0°C in an ice bath.

  • Acidify:

    • For HCl: Add 1.1 eq of 2M HCl in Diethyl Ether dropwise.

    • For Tosylate: Add 1.05 eq of p-Toluenesulfonic acid monohydrate dissolved in minimal ethanol.

  • Precipitate: The salt should precipitate immediately. If it oils out, scratch the glass or add a seed crystal.

  • Filter & Dry: Filter under Argon/Nitrogen. Wash with cold ether. Dry under high vacuum.

  • Result: A white/off-white solid that can be stored on the shelf for months.

Module 3: Rescue & Purification

Your compound is already brown. Here is how to save it.

The "Zinc Dust" Rescue Method

Standard chromatography often fails because oxidized impurities "streak" on silica. Zinc dust chemically reduces the colored quinoid impurities back to colorless compounds or immobilizes them.

Q: When should I use this? A: When the compound is dark brown/black but NMR shows the core structure is still intact (>80% purity).

Protocol:

  • Dissolve: Dissolve the crude, discolored aniline in a non-polar solvent (Toluene or Benzene are ideal; DCM works but is less effective for this specific mechanism).

  • Add Zinc: Add 5–10% w/w of Activated Zinc Dust.

    • Tip: Activate zinc by washing with dilute HCl, then water, then acetone, and drying.

  • Add Catalyst: Add 1-2 drops of Acetic Acid (just enough to activate the surface).

  • Stir: Stir vigorously for 15–30 minutes. You should see the supernatant lighten significantly.

  • Filter: Filter through a pad of Celite to remove the zinc and zinc oxides.

  • Concentrate: Evaporate solvent immediately.

Chromatography Troubleshooting

Issue: "I ran a column, but the aniline streaked everywhere and turned purple on the silica." Solution: Silica is slightly acidic. This protonates the aniline, making it stick, while the air in the column oxidizes it.

Correct Column Conditions:

  • Pre-treat Silica: Slurry your silica in Hexanes + 5% Triethylamine (TEA) before packing.

  • Eluent: Always include 1% TEA or 1%

    
     in your mobile phase. This keeps the aniline deprotonated and moving freely.
    
  • Speed: Run the column fast. Do not let the compound sit on silica overnight.

Module 4: Reaction Troubleshooting

Handling the compound during synthesis.

Decision Tree: Handling During Reactions

HandlingLogic Q1 Is the reaction mixture turning black? Check1 Check Oxygen Exclusion Q1->Check1 Action1 Switch from Balloon to Schlenk Line (Argon) Check1->Action1 Leak Detected Q2 Are you using metal catalysts (Pd, Cu)? Check1->Q2 Seals OK Action2 Degas solvents via Freeze-Pump-Thaw (3 cycles) Q2->Action2 Yes Q3 Is the yield low? Q2->Q3 No Action3 Add Antioxidant: BHT (1%) or Ascorbic Acid Q3->Action3 Yes

Figure 2: Troubleshooting logic for reaction discoloration.

Critical FAQs for Synthesis

Q: Can I use sparging (bubbling gas) to degas? A: For this specific molecule, No. Because this compound has a lipophilic tail, it may foam excessively during sparging.

  • Better Method: Use Freeze-Pump-Thaw or sonication under vacuum.

Q: What antioxidants are compatible? A:

  • BHT (Butylated hydroxytoluene): Good for organic solvents. Use 0.1 - 1.0 mol%.

  • Sodium Bisulfite (

    
    ):  Use for biphasic reactions or aqueous workups. It actively scavenges quinones.
    

References & Authority

  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of aromatic amines via distillation and salt formation).

  • Vogel's Textbook : Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Definitive guide on zinc dust reduction and amine handling).

  • Oxidation of Anilines : G. Sosnovsky et al. "Oxidation of Anilines to Nitrobenzenes." Chemical Reviews. (Mechanistic insight into radical cation formation in electron-rich systems).

  • Handling Air-Sensitive Reagents : Aldrich Technical Bulletin AL-134. .

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Technical Support Center: Troubleshooting Low Purity in 5-Methyl-2-[(2-methylpentyl)oxy]aniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-[(2-methylpentyl)oxy]aniline. This guide is designed for researchers, scientists, and professionals in drug development who may encounter purity challenges during its production. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

The synthesis of this compound typically involves a two-step process: a Williamson ether synthesis to couple 4-methyl-2-nitrophenol with a (2-methylpentyl) halide, followed by the reduction of the nitro group to an aniline. Low purity in the final product can arise from various factors in either of these critical steps. This guide will walk you through potential pitfalls and their solutions.

Troubleshooting Guide: Identifying and Resolving Purity Issues
Q1: My final product is contaminated with unreacted 4-methyl-2-nitrophenol. What are the likely causes and how can I fix this?

A1: The presence of unreacted 4-methyl-2-nitrophenol points to an incomplete Williamson ether synthesis. This is a common issue and can often be traced back to several factors:

  • Inefficient Deprotonation: The Williamson ether synthesis requires the quantitative deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[1] If the base is not strong enough or is used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] Ensure you are using at least one equivalent of the base.

  • Poor Quality Alkylating Agent: The (2-methylpentyl) halide must be reactive enough for the S_N2 reaction.

    • Solution: While chlorides can be used, bromides and iodides are better leaving groups and will increase the reaction rate.[4] Consider converting the corresponding alcohol to the bromide or iodide if you are starting from there.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature may be beneficial.

Protocol 1: Optimized Williamson Ether Synthesis

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methyl-2-nitrophenol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 1-bromo-2-methylpentane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this be?

A2: A common byproduct in Williamson ether synthesis involving phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1] This occurs because the phenoxide ion is an ambident nucleophile.

  • Minimizing C-Alkylation: The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio.

    • Solution: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5] Using a phase-transfer catalyst, such as tetrabutylammonium bromide, can also enhance the rate of O-alkylation.[2]

Another possibility is the formation of elimination products from the alkyl halide, especially if it is a secondary halide.[6]

  • Solution: Ensure your (2-methylpentyl) halide is primary, if possible. If you must use a secondary halide, use a less sterically hindered base and lower reaction temperatures to favor substitution over elimination.[7]

Q3: The reduction of the nitro group seems to be incomplete, leaving residual nitro-intermediate in my final product. How can I drive this reaction to completion?

A3: Incomplete reduction of the nitro group is another frequent source of impurity. The success of this step depends heavily on the choice of reducing agent and reaction conditions.

  • Catalyst Activity: For catalytic hydrogenation (e.g., using Pd/C), the catalyst's activity is crucial.

    • Solution: Use a fresh, high-quality catalyst. Ensure the reaction is adequately stirred to maintain good contact between the catalyst, substrate, and hydrogen.[8] Increasing the hydrogen pressure may also be necessary for stubborn reductions.

  • Metal/Acid Reductions: When using metal/acid systems like Fe/HCl or SnCl₂/HCl, the metal's purity and surface area are important.[8]

    • Solution: Use finely powdered metal to maximize the surface area. The concentration of the acid is also a critical parameter for the reaction rate.[9]

  • Solubility Issues: The nitro-intermediate must be soluble in the reaction solvent.

    • Solution: If solubility is an issue, consider a co-solvent system like ethanol/water or acetic acid.[8]

dot

Troubleshooting_Nitro_Reduction start Incomplete Nitro Reduction catalyst Check Catalyst Activity (e.g., Pd/C) start->catalyst metal Assess Metal/Acid System (e.g., Fe/HCl) start->metal solubility Evaluate Substrate Solubility start->solubility catalyst_sol Use fresh catalyst Increase H2 pressure catalyst->catalyst_sol Solution metal_sol Use fine metal powder Optimize acid concentration metal->metal_sol Solution solubility_sol Employ co-solvent system (e.g., EtOH/H2O) solubility->solubility_sol Solution

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Frequently Asked Questions (FAQs)
Q4: My purified aniline product is initially a light color but darkens over time. Is this a sign of impurity?

A4: Yes, the darkening of anilines upon standing, especially when exposed to air and light, is a common phenomenon due to the formation of colored oxidation products. While your initial product may have been of high purity, these degradation impurities will lower its quality over time.

  • Prevention and Storage:

    • Store the purified aniline under an inert atmosphere (argon or nitrogen).

    • Keep it in a sealed, amber-colored vial to protect it from light.

    • Store at a low temperature (refrigerated or frozen).

Q5: What are the best analytical techniques to assess the purity of my this compound?

A5: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and detecting non-volatile impurities.[10]

  • Gas Chromatography (GC): Useful for identifying volatile impurities and residual solvents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Table 1: Common Impurities and Their Likely Origin

ImpurityLikely OriginRecommended Action
4-methyl-2-nitrophenolIncomplete Williamson ether synthesisOptimize reaction conditions (base, temperature, time).
C-alkylated byproductSide reaction during ether synthesisUse a polar aprotic solvent; consider a phase-transfer catalyst.
5-Methyl-2-[(2-methylpentyl)oxy]nitrobenzeneIncomplete reduction of the nitro groupUse a fresh catalyst, optimize the reducing agent, or change the solvent system.
Oxidized/Polymeric aniline speciesDegradation of the final productStore the purified product under an inert atmosphere, protected from light and at low temperatures.
Concluding Remarks

Achieving high purity in the synthesis of this compound is attainable with careful attention to reaction parameters and the quality of starting materials. This guide provides a framework for troubleshooting common issues. Remember that systematic, small-scale optimization experiments are often the most efficient way to solve persistent purity problems.

References
  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

  • Ataman Kimya. ANILINE. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. Help me, how increase yield in williamson ether reaction?. [Link]

  • Williamson Ether Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • YouTube. Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc. [Link]

  • Scribd. Aniline | PDF | Amine | Organic Chemistry. [Link]

  • YouTube. Aniline Synthesis via Tin Reduction (Science Explained). [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

  • RSC Publishing. Reduction of nitroarenes to anilines in basic alcoholic media. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Sciencemadness Discussion Board. aniline impurities. [Link]

  • ResearchGate. Troubleshooting Guide | Download Table. [Link]

  • Organic Syntheses Procedure. 2. [Link]

  • PMC. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • Organic Syntheses Procedure. Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • LookChem. Purification of Aniline. [Link]

  • Moravek, Inc. Chemical Purity and Its Impact on Manufacturing. [Link]

  • EPO. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. [Link]

  • ResearchGate. Purity determination of the starting materials used in the synthesis of pharmaceutical substances. [Link]

  • Scribd. AA Systems Maintenance & Troubleshooting Guide | PDF | Atomic Absorption Spectroscopy | Flow Measurement. [Link]

  • Google Patents. JPH08295654A - Method for purifying aniline.
  • ChemWhat. This compound CAS#: 946773-54-2. [Link]

  • MDPI. Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. [Link]

  • PubMed. 5-Methyl-2-nitro-aniline. [Link]

  • AICIS. Aniline and its salts - Evaluation statement - 26 June 2023. [Link]

Sources

Optimizing temperature and pressure for 5-Methyl-2-[(2-methylpentyl)oxy]aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-[(2-methylpentyl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical reaction parameters of temperature and pressure. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

Introduction: A Two-Step Synthetic Challenge

The synthesis of this compound is typically achieved in a two-step process. First, an ether linkage is formed via a Williamson ether synthesis, followed by the reduction of a nitro group to the target aniline. Both stages are highly sensitive to reaction conditions, particularly temperature and pressure. Inadequate control can lead to competing side reactions, low yields, and purification challenges. This guide provides a structured, question-and-answer approach to navigate these complexities.

Overall Synthetic Workflow

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 5-Methyl-2-nitrophenol D Intermediate: 5-Methyl-2-[(2-methylpentyl)oxy]nitrobenzene A->D B 2-Methylpentyl Halide/Tosylate B->D C Base (e.g., K2CO3, NaH) C->D F Final Product: This compound D->F E Reducing Agent (e.g., H2/Pd-C, Fe/HCl) E->F

Caption: High-level overview of the two-step synthesis.

Part 1: Optimizing the Williamson Ether Synthesis

The formation of the ether bond is accomplished by the reaction of the sodium or potassium salt of 5-methyl-2-nitrophenol with an alkylating agent like 2-methylpentyl bromide. This is a classic SN2 reaction, which is inherently competitive with an E2 elimination pathway.[1][2] Temperature is the most critical parameter in controlling the outcome.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the recommended starting conditions for temperature and pressure for this etherification?

A: For a standard laboratory scale, begin with a reaction temperature between 60-80 °C in a polar aprotic solvent like DMF or acetonitrile.[3] The reaction is typically run at atmospheric pressure in a flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture, which can hydrolyze the alkoxide.[4] High pressure is generally not necessary for this type of SN2 reaction and does not offer significant advantages unless dealing with very unreactive electrophiles or gaseous reactants, which is not the case here.

Q2: My reaction is proceeding very slowly or stalling. Should I simply increase the temperature?

A: While increasing the temperature will increase the rate of the desired SN2 reaction, it will also disproportionately increase the rate of the competing E2 elimination reaction.[5] Before raising the temperature, verify the following:

  • Base Strength: Ensure the base used (e.g., NaH, K₂CO₃) is strong enough and sufficiently dry to fully deprotonate the phenol. Incomplete deprotonation is a common cause of slow reactions.

  • Alkyl Halide Reactivity: The reactivity order for the leaving group is I > Br > Cl.[4] If using 2-methylpentyl chloride, consider switching to the bromide or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base but leave the phenoxide nucleophile relatively "naked" and more reactive.[5]

If these factors are optimized, you can cautiously increase the temperature in 10 °C increments, monitoring for the formation of elimination byproducts by TLC or GC. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times by reaching higher temperatures more rapidly and efficiently.[6]

Q3: I am observing a significant amount of 2-methyl-1-pentene as a byproduct. How do I minimize this?

A: The formation of 2-methyl-1-pentene is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution.[2][7] This is highly dependent on temperature and the steric bulk of the reactants.

  • Lower the Temperature: This is the most effective solution. Higher temperatures provide the activation energy needed for elimination to occur.[3] A longer reaction time at a lower temperature is almost always preferable to a fast reaction with poor selectivity.

  • Use a Less Hindered Base: While the phenoxide is the nucleophile, a very bulky base used for deprotonation could potentially favor elimination if it remains in the vicinity. However, for phenolic deprotonation, this is less of a concern. The key is the phenoxide attacking the primary alkyl halide.

  • Alkylating Agent: 2-methylpentyl halide is a primary halide, which is ideal for minimizing elimination.[1][2] Ensure your starting material has not isomerized or degraded.

Data Summary: Temperature Effects on Etherification
Temperature RangeExpected OutcomePrimary Risk(s)
50 - 70 °CFavorable for SN2 substitution. Good selectivity.Potentially slow reaction rate, may require extended reaction times (>8 hours).
70 - 100 °CGenerally a good balance of reaction rate and selectivity.[3]Increased rate of E2 elimination, especially towards the upper end of the range.
> 100 °CVery fast reaction rate.Significant formation of 2-methyl-1-pentene byproduct via E2 elimination.[5]
> 300 °C (High P)Industrial method for using weaker alkylating agents (e.g., alcohols).[8]Not recommended for laboratory scale with alkyl halides due to extreme conditions.
Troubleshooting Workflow: Williamson Ether Synthesis

Start Low Yield or Impure Product Check_Reactants Verify Purity & Identity of Starting Materials Start->Check_Reactants Problem Problem Check_Reactants->Problem Solution_Slow Solution_Slow Problem->Solution_Slow Slow/Incomplete Reaction Solution_Alkene Solution_Alkene Problem->Solution_Alkene Alkene Byproduct (E2) Solution_Other Solution_Other Problem->Solution_Other Other Impurities Solution Solution T_Increase T_Increase Solution_Slow->T_Increase 1. Check Base/Solvent T_Decrease T_Decrease Solution_Alkene->T_Decrease 1. Lower Reaction Temperature Purify Purify Solution_Other->Purify Characterize byproducts (e.g., C-alkylation) T_Increase_2 T_Increase_2 T_Increase->T_Increase_2 2. Use more reactive Alkyl Halide (I > Br) T_Increase_3 T_Increase_3 T_Increase_2->T_Increase_3 3. Cautiously Increase Temp. T_Decrease_2 T_Decrease_2 T_Decrease->T_Decrease_2 2. Ensure Primary Alkyl Halide is used Temp_Solvent Temp_Solvent Purify->Temp_Solvent Optimize Solvent and Temperature

Caption: Troubleshooting flowchart for the etherification step.

Part 2: Optimizing the Nitro Group Reduction

The reduction of the aromatic nitro group to an aniline is a critical, and often highly exothermic, final step. The two primary methods are catalytic hydrogenation and chemical reduction. Temperature and pressure play fundamentally different roles in these two approaches.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the standard temperature and hydrogen pressure settings for the catalytic hydrogenation of 5-Methyl-2-[(2-methylpentyl)oxy]nitrobenzene?

A: A good starting point for laboratory-scale catalytic hydrogenation with a standard catalyst like 5-10% Palladium on Carbon (Pd/C) is a hydrogen pressure of 3-4 bar (approx. 45-60 psi) and a temperature of 25-40 °C.[9][10] Many reductions proceed smoothly even at room temperature and atmospheric pressure, albeit more slowly.[11]

Q2: My hydrogenation is slow. Can I safely increase the temperature and pressure to speed it up?

A: Yes, but with extreme caution. Catalytic hydrogenation of nitro groups is highly exothermic and can be dangerous if not controlled.[12] Uncontrolled temperature spikes can occur due to the formation of unstable hydroxylamine intermediates.[12]

  • Pressure: Increasing hydrogen pressure will increase the concentration of dissolved hydrogen in the solvent, thereby increasing the reaction rate. This is generally the safer first step. Increasing from 3 bar to 10 bar is a reasonable adjustment.

  • Temperature: Increasing the temperature also increases the rate but significantly raises the risk of a thermal runaway. If you must increase the temperature, do so in small increments (5-10 °C) and ensure your reaction vessel has efficient cooling and stirring.

  • Catalyst Loading: Before increasing temperature or pressure, consider increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). An inactive or poisoned catalyst is a common reason for slow reactions.

Q3: I am using a chemical reductant like Tin(II) chloride (SnCl₂) or Iron (Fe) in acid. What is the optimal temperature?

A: Chemical reductions are primarily temperature-dependent, as pressure is not a reactant.

  • SnCl₂ in HCl/Ethanol: This reaction is often performed at an elevated temperature, typically in the range of 50-75 °C, to ensure a reasonable reaction rate.

  • Fe in Acetic Acid/HCl: This is a classic and robust method. The reaction is often initiated at room temperature and the exotherm is controlled. Often, gentle heating to 60-80 °C is required to drive the reaction to completion.[9]

Q4: My final product is showing signs of degradation. Could my reduction conditions be too harsh?

A: Yes. Overly aggressive conditions, especially high temperatures during catalytic hydrogenation, can potentially lead to side reactions like hydrodeoxygenation or cleavage of the ether bond, although the latter is less common under standard conditions. If you suspect degradation:

  • Lower the Temperature: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate.

  • Change Reductant: If catalytic hydrogenation is problematic, switch to a milder chemical reduction method. Sodium sulfide (Na₂S) or ammonium polysulfide can be gentler alternatives, often used for selective reduction.[9][13]

Data Summary: Conditions for Nitro Reduction
MethodTypical TemperatureTypical PressureAdvantagesKey Risks / Considerations
H₂ with Pd/C 25 - 50 °C1 - 10 bar H₂Clean reaction, high yield, easy workup.[9][11]Highly exothermic, potential for thermal runaway.[12]
H₂ with Raney Ni 25 - 60 °C1 - 10 bar H₂Effective, good for substrates sensitive to Pd.[9]Pyrophoric catalyst, requires careful handling.
Fe / Acid (HCl, AcOH) 40 - 80 °CAtmosphericInexpensive, reliable, scalable.[9]Requires acidic conditions, workup involves neutralizing large amounts of acid and filtering iron salts.
SnCl₂ / HCl 50 - 75 °CAtmosphericGood for lab scale, tolerates many functional groups.[9]Stoichiometric tin salts must be removed during workup.
Troubleshooting Workflow: Nitro Group Reduction

Start Reduction Issue Check_Method Identify Reduction Method Start->Check_Method Problem_Cat Problem_Cat Check_Method->Problem_Cat Catalytic Hydrogenation Problem_Chem Problem_Chem Check_Method->Problem_Chem Chemical Reduction Problem Problem Solution Solution Solution_Slow_Cat Solution_Slow_Cat Problem_Cat->Solution_Slow_Cat Slow/Incomplete Solution_Exo_Cat Solution_Exo_Cat Problem_Cat->Solution_Exo_Cat Poor Control/ Exotherm Solution_Slow_Chem Solution_Slow_Chem Problem_Chem->Solution_Slow_Chem Slow/Incomplete Solution_Side_Chem Solution_Side_Chem Problem_Chem->Solution_Side_Chem Side Products Cat_Check Cat_Check Solution_Slow_Cat->Cat_Check 1. Check Catalyst Activity/Loading Cool Cool Solution_Exo_Cat->Cool 1. Improve Cooling & Stirring P_Increase P_Increase Cat_Check->P_Increase 2. Increase H2 Pressure T_Increase_Cat T_Increase_Cat P_Increase->T_Increase_Cat 3. Cautiously Increase Temp. P_T_Decrease P_T_Decrease Cool->P_T_Decrease 2. Reduce Pressure & Temperature T_Increase_Chem T_Increase_Chem Solution_Slow_Chem->T_Increase_Chem Increase Temperature (monitor closely) T_Decrease_Chem T_Decrease_Chem Solution_Side_Chem->T_Decrease_Chem Lower Temperature Reagent_Change Reagent_Change T_Decrease_Chem->Reagent_Change Consider Milder Reagent (e.g., Na2S)

Caption: Troubleshooting flowchart for the nitro reduction step.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Catalysis Science & Technology (RSC Publishing). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. [Link]

  • Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • PMC. Nitro to amine reductions using aqueous flow catalysis under ambient conditions. [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

  • N/A. aromatic nucleophilic substitution. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • N/A. Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • PMC. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

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Overcoming steric hindrance in reactions involving 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-[(2-methylpentyl)oxy]aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this sterically hindered aniline. The bulky ortho-(2-methylpentyl)oxy group significantly impacts the reactivity of the aniline nitrogen, often leading to low yields or failed reactions under standard conditions. This guide provides expert insights and validated protocols to overcome these challenges.

Understanding the Challenge: The "Ortho Effect" in Action

The primary difficulty in reactions involving this compound stems from steric hindrance. The large, branched alkoxy group at the C2 position physically blocks the approach of reagents to the C1 amine (-NH2) group. This steric bulk has two major consequences:

  • Reduced Nucleophilicity: The electron-donating nature of the alkoxy group should, in theory, increase the electron density on the nitrogen, making it more nucleophilic. However, the steric shielding effect dominates, preventing the nitrogen's lone pair from effectively attacking electrophiles.

  • Inhibition of Catalyst Binding: In metal-catalyzed reactions, the bulky substituent can impede the coordination of the aniline to the metal center, which is a critical step in many catalytic cycles.[1]

The diagram below illustrates the structural source of this steric hindrance.

Caption: Steric shielding of the amine group by the ortho-alkoxy substituent.

Troubleshooting Guide & FAQs

This guide is structured by common reaction types. Select the section that best matches your experimental challenge.

Section 1: N-Acylation & Amide Bond Formation

N-acylation is a fundamental transformation, but it is often sluggish with this substrate.

Q1: My N-acylation reaction with acetic anhydride is giving a very low yield, even with prolonged heating. What's wrong?

A: This is a classic issue. The low reactivity is due to two factors: the reduced nucleophilicity of the hindered aniline and the insufficient reactivity of acetic anhydride.[2]

Troubleshooting Steps:

  • Switch to a More Reactive Acylating Agent: Acyl chlorides are significantly more electrophilic than their corresponding anhydrides and are generally preferred for hindered anilines.[2]

  • Employ a Nucleophilic Catalyst: For highly hindered anilines, a catalyst is often essential. 4-(Dimethylaminopyridine), or DMAP, is highly effective. DMAP acts by forming a highly reactive N-acylpyridinium salt intermediate, which is a much more potent acylating agent.[2]

  • Use a Stronger, Non-Nucleophilic Base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl generated when using an acyl chloride.

Q2: I've tried using an acyl chloride with DMAP and TEA, but the reaction is still slow and incomplete. What are my next options?

A: When standard catalytic methods are insufficient, you must move to more powerful activation systems or alternative energy sources.

Option 1: Peptide Coupling Reagents Reagents developed for difficult peptide couplings are extremely effective for forming amide bonds with hindered anilines. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as it is known to be effective for sterically demanding couplings.[2]

Option 2: Microwave-Assisted Synthesis Microwave irradiation can dramatically accelerate the reaction by providing rapid, uniform heating that helps overcome the high activation energy barrier.[3][4] Reactions that take hours conventionally can often be completed in minutes.[5]

The following workflow provides a decision-making process for optimizing N-acylation.

Acylation_Troubleshooting start Low N-Acylation Yield? step1 Switch from Anhydride to Acyl Chloride start->step1 Yes step2 Add Nucleophilic Catalyst (e.g., 0.1 eq. DMAP) step1->step2 Still low yield end_ok Success! step1->end_ok Solved step3 Use Peptide Coupling Reagent (e.g., HATU) step2->step3 Still low yield step2->end_ok Solved step4 Employ Microwave (MAOS) Conditions step3->step4 Still low yield or side products step3->end_ok Solved step4->end_ok Solved

Caption: Decision workflow for troubleshooting hindered N-acylation reactions.

Protocol 1: Robust DMAP-Catalyzed N-Acylation

This protocol details a reliable method for acylating this compound using an acyl chloride and DMAP.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Solvent & Base: Dissolve the aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M). Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution.

  • Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Acylating Agent Acyl ChlorideHigher reactivity than anhydride[2]
Catalyst DMAP (0.1 eq)Forms a highly reactive intermediate[2]
Base Triethylamine (TEA)Scavenges byproduct HCl
Solvent Anhydrous DCM or THFAprotic, good solubility
Temperature 0 °C to RTControls initial exotherm
Section 2: C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Forming a new C-N bond by coupling the aniline with an aryl halide is a powerful synthetic tool, but it is exceptionally challenging for this substrate. Standard palladium catalysts often fail.

Q3: My Buchwald-Hartwig amination with an aryl bromide is failing. I'm using a standard Pd(dba)2/BINAP catalyst system. What should I change?

A: The failure of your reaction is expected. The main difficulties arise from the steric bulk around the nitrogen atom, which impedes key steps in the catalytic cycle like reductive elimination.[1] First- and second-generation catalyst systems, like those using bidentate phosphine ligands such as BINAP, are generally ineffective for such hindered substrates.[6][7]

The Solution: Sterically Hindered Monophosphine Ligands Success hinges on using specialized, bulky, and electron-rich monophosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding partners.[1][7]

Recommended Catalyst Systems:

LigandPalladium SourceBaseSolventTypical Temp.
XPhos Pd2(dba)3 or Pd(OAc)2NaOtBu or K3PO4Toluene or Dioxane80-110 °C
JohnPhos Pd2(dba)3 or Pd(OAc)2NaOtBu or LHMDSToluene or Dioxane80-110 °C
RuPhos Pd2(dba)3 or Pd(OAc)2K3PO4 or Cs2CO3t-BuOH/Toluene80-110 °C

The XPhos ligand is particularly effective for expanding the scope of amination to include hindered aryl halides and sulfonates.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_add->pd_complex1 amine_binding Amine Binding & Deprotonation pd_complex1->amine_binding + R'NH2, Base pd_complex2 L-Pd(II)(Ar)(NR'H) amine_binding->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-NR'H reductive_elim->product ligand_note Bulky, electron-rich ligand (L) like XPhos accelerates this step. reductive_elim->ligand_note

Caption: Simplified Buchwald-Hartwig cycle. Bulky ligands facilitate the rate-limiting reductive elimination step.

Q4: Are there alternatives to palladium catalysis for these difficult C-N couplings?

A: Yes. Copper-catalyzed amination (Ullmann-type reactions) has re-emerged as a valuable alternative, especially with the development of new ligands that can facilitate the coupling of sterically hindered partners.[1][8] A practical method using a copper(I) triflate catalyst with a diphosphine ligand has been shown to be effective for synthesizing hindered anilines from aryl boronic esters under mild conditions.[9][10] This approach is compatible with a wide range of functional groups.[9]

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • Katritzky, A. R., Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC.
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia.
  • Lidström, P., et al. Microwave Assisted Organic Synthesis. CRC Press.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry.
  • Request PDF. (2025). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate.
  • Author manuscript. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • RASĀYAN. J. Chem. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • Cacciatore, F., et al. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed.

Sources

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth technical exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Methyl-2-[(2-methylpentyl)oxy]aniline. By dissecting its fragmentation pathways, we aim to provide a predictive framework that can be compared against alternative analytical approaches and structurally similar compounds. This guide is built on the foundational principles of mass spectrometry, drawing from established fragmentation mechanisms to offer a robust, scientifically grounded analysis.

The Structural Blueprint: Predicting Fragmentation

The fragmentation of this compound in a mass spectrometer is governed by the inherent stability of the resulting fragment ions. The structure of the parent molecule, a substituted alkoxy aniline, presents several key features that will dictate the primary cleavage pathways under electron ionization (EI). These include the aromatic ring, the ether linkage, the branched alkyl chain, and the aniline functional group.

The molecular ion (M+) peak is expected, though its intensity may vary. The primary fragmentation processes are anticipated to be:

  • Alpha-Cleavage of the Ether: The bond between the oxygen and the benzylic carbon is a likely point of cleavage. This is a common fragmentation pathway for ethers.[1][2]

  • Cleavage of the Alkyl Chain: The branched (2-methylpentyl) group is susceptible to fragmentation, particularly at the branch point, leading to the loss of stable alkyl radicals.[3][4] The fragmentation of linear alkanes often results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH2 groups.[2][3]

  • Cleavage Beta to the Aromatic Ring: Aryl ethers can undergo cleavage of the C-O bond beta to the aromatic ring, which may be followed by the loss of carbon monoxide (CO).[1]

  • Loss of the Alkoxy Group: The entire (2-methylpentyl)oxy group can be lost as a radical, resulting in an ion corresponding to the aminotoluene moiety.

  • Fragmentation of the Aniline Moiety: Aromatic amines like aniline can exhibit the loss of hydrogen cyanide (HCN), a characteristic fragmentation for this class of compounds.[1]

To visualize these predicted pathways, the following diagram illustrates the primary fragmentation routes for this compound.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_alkyl Alkyl Chain Fragmentation cluster_beta Beta-Cleavage & Rearrangement cluster_ether Ether Bond Cleavage M This compound (M+) A1 Loss of C5H11 radical M->A1 α-cleavage B1 Loss of C4H9 radical M->B1 C-C cleavage C1 Loss of C6H12 (alkene) M->C1 McLafferty-type rearrangement D1 Loss of C6H13O radical M->D1 C-O cleavage A2 m/z = 122 A1->A2 B2 m/z = 136 B1->B2 C2 m/z = 123 C1->C2 D2 m/z = 106 D1->D2

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis: Differentiating from Structural Isomers

The utility of a fragmentation pattern lies in its ability to uniquely identify a compound. To illustrate this, let's consider a structural isomer, 4-Methyl-2-[(2-methylpentyl)oxy]aniline . While the molecular weight is identical, the fragmentation pattern would exhibit subtle but significant differences.

Fragment IonExpected m/z for 5-Methyl IsomerExpected m/z for 4-Methyl IsomerRationale for Difference
[M - CH3]+ PresentPresentLoss of a methyl group is common to both.
Benzylic Cleavage Ion m/z 122m/z 122The fragment resulting from the loss of the pentyl radical would be the same.
Tropylium-type Ion m/z 91Potentially less intenseThe formation of the highly stable tropylium ion (m/z 91) is a hallmark of toluene derivatives.[5] The 5-methyl isomer, being a derivative of m-cresol, is more likely to produce a prominent m/z 91 peak compared to the p-cresol derivative.
Aniline-derived Ions m/z 106m/z 106Loss of the entire alkoxy group would result in the same methylaniline cation.

This comparative table highlights how the relative positions of substituents on the aromatic ring can influence the fragmentation cascade, providing a basis for isomeric differentiation.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible fragmentation data for this compound, a standardized experimental approach is crucial. The following protocol outlines the key steps for analysis using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

experimental_workflow start Sample Preparation gc_injection GC Injection start->gc_injection Dissolve in appropriate solvent (e.g., methanol, dichloromethane) gc_separation GC Separation gc_injection->gc_separation Split/splitless injection ionization Electron Ionization (70 eV) gc_separation->ionization Transfer line at 280°C mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis Source temperature 230°C detection Detection (Electron Multiplier) mass_analysis->detection data_processing Data Processing & Spectral Interpretation detection->data_processing end Report Generation data_processing->end

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane.

  • GC-MS System Configuration:

    • Gas Chromatograph:

      • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

      • Injector: Operate in splitless mode at 250°C.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV. The high energy of the electrons ensures significant fragmentation.[6]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and initiate the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and known fragmentation rules for similar compounds.

Conclusion and Future Perspectives

The predictable and informative fragmentation pattern of this compound under electron ionization mass spectrometry makes it a powerful tool for its unambiguous identification. By understanding the fundamental principles of fragmentation for its constituent functional groups—the aromatic amine, the ether linkage, and the branched alkyl chain—researchers can confidently interpret the resulting mass spectra.

For more complex matrices or trace-level analysis, alternative ionization techniques such as chemical ionization (CI) could provide complementary information by generating a more abundant molecular ion and less fragmentation.[7] Furthermore, tandem mass spectrometry (MS/MS) would allow for the isolation and further fragmentation of specific ions, providing even greater structural detail.[8]

This guide provides a foundational framework for the mass spectrometric analysis of this compound. By combining theoretical predictions with robust experimental protocols, researchers can leverage the power of mass spectrometry to advance their scientific endeavors.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (2023, December 2). Fragmentation (mass spectrometry). Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 14, 2026, from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved February 14, 2026.
  • JoVE. (2024, December 5). Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Rearrangement and Fragmentation of Estrogen Ether Ions: New Aspects Found with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved February 14, 2026.
  • ResearchGate. (2015, December 25). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (n.d.). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Retrieved February 14, 2026.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved February 14, 2026.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 14, 2026, from [Link]

  • PubMed. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. Retrieved February 14, 2026, from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved February 14, 2026.
  • Chinese Journal of Natural Medicines. (2021). The accurate MS/MS spectra and proposed fragmentation patterns of MAG. Retrieved February 14, 2026.
  • ResearchGate. (2006, February). Mass spectra of aniline with different ionization methods. Retrieved February 14, 2026.

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Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 5-Methyl-2-[(2-methylpentyl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to identify functional groups and probe the molecular architecture of a compound. This guide provides an in-depth analysis of the expected infrared absorption peaks for 5-Methyl-2-[(2-methylpentyl)oxy]aniline, a substituted aniline with potential applications in medicinal chemistry. By dissecting its constituent functional groups—a primary aromatic amine, an alkyl aryl ether, and a substituted benzene ring—we will predict its characteristic vibrational frequencies. This analysis will be contextualized with a comparison to simpler, related molecules to provide a robust framework for spectral interpretation.

The Molecular Blueprint: Functional Group Analysis

To anticipate the infrared spectrum of this compound, we must first deconstruct its molecular structure into its core functional components. Each of these components will exhibit characteristic vibrational modes that, when combined, create the molecule's unique spectral fingerprint.

  • Primary Aromatic Amine: The -NH₂ group attached to the benzene ring is a primary aromatic amine. This functional group is characterized by distinct N-H stretching and bending vibrations.

  • Alkyl Aryl Ether: The linkage of the 2-methylpentyl group to the aromatic ring via an oxygen atom forms an alkyl aryl ether. This moiety is defined by its C-O stretching vibrations.

  • Substituted Aromatic Ring: The benzene ring, with its methyl, amino, and ether substituents, will display a series of characteristic absorptions related to C-H and C=C bond vibrations. The substitution pattern will also influence the out-of-plane bending modes.

  • Alkyl Chains: The methyl and 2-methylpentyl substituents contain sp³ hybridized C-H bonds, which will produce their own set of stretching and bending vibrations.

The interplay of these functional groups, including electronic effects such as resonance and induction, will ultimately determine the precise position and intensity of the absorption bands.

Predicted Infrared Absorption Peaks of this compound

Based on established principles of infrared spectroscopy and data from analogous compounds, we can predict the key absorption peaks for this compound. The following table summarizes these expected absorptions, their characteristic frequency ranges, and the vibrational modes responsible.

Frequency Range (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3500 - 3300MediumN-H Asymmetric & Symmetric StretchingPrimary Aromatic Amine
3100 - 3000Medium to WeakAromatic C-H StretchingAromatic Ring
3000 - 2850StrongAliphatic C-H StretchingAlkyl Chains (Methyl & 2-methylpentyl)
1650 - 1580MediumN-H Bending (Scissoring)Primary Aromatic Amine
1600 - 1450Medium to StrongC=C Ring StretchingAromatic Ring
1470 - 1450MediumC-H BendingAlkyl Chains (CH₂)
1385 - 1365Medium to WeakC-H BendingAlkyl Chains (CH₃)
1335 - 1250StrongAromatic C-N StretchingPrimary Aromatic Amine
1275 - 1200StrongAsymmetric C-O-C StretchingAlkyl Aryl Ether
1050 - 1010Medium to StrongSymmetric C-O-C StretchingAlkyl Aryl Ether
900 - 675StrongAromatic C-H Out-of-Plane BendingSubstituted Aromatic Ring

Comparative Spectral Analysis: Building Confidence in Peak Assignment

To substantiate our predictions, we will compare the expected spectrum of this compound with the known IR spectra of simpler, structurally related molecules: aniline and anisole. This comparative approach allows for a more confident assignment of the observed absorption bands.

Aniline: The Primary Aromatic Amine Archetype

Aniline (C₆H₅NH₂) provides a foundational reference for the primary aromatic amine functionality. Its IR spectrum is dominated by the vibrations of the -NH₂ group and the monosubstituted benzene ring.

  • N-H Stretching: Aniline typically exhibits two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine.[1][2][3] For instance, the spectrum of aniline shows peaks around 3442 and 3360 cm⁻¹.[4]

  • N-H Bending: A characteristic N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ range.[1][4]

  • C-N Stretching: The stretching of the C-N bond in aromatic amines gives rise to a strong absorption between 1335 and 1250 cm⁻¹.[1][4]

  • Aromatic Vibrations: Aniline also displays aromatic C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands around 1600 and 1500 cm⁻¹.[5][6][7]

Anisole: The Alkyl Aryl Ether Benchmark

Anisole (C₆H₅OCH₃) serves as an excellent model for the alkyl aryl ether portion of our target molecule.

  • C-O-C Stretching: Alkyl aryl ethers are characterized by two strong C-O stretching bands.[8][9][10][11][12][13] Anisole, for example, shows a strong asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8][11][12]

  • Aromatic and Alkyl C-H Stretching: Like our target molecule, anisole exhibits both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).[14][15]

Synthesizing the Spectrum of this compound

By integrating the spectral features of aniline and anisole, we can construct a comprehensive picture of the expected IR spectrum for this compound.

  • High-Frequency Region (>2800 cm⁻¹): This region will be characterized by multiple peaks. We expect to see the dual N-H stretching bands of the primary aromatic amine (around 3500-3300 cm⁻¹), the aromatic C-H stretches just above 3000 cm⁻¹, and the strong, more prominent aliphatic C-H stretching absorptions from the methyl and 2-methylpentyl groups between 3000 and 2850 cm⁻¹.[14][15][16][17][18]

  • Double Bond Region (1700-1450 cm⁻¹): The key features here will be the N-H bending vibration (1650-1580 cm⁻¹) and the aromatic C=C ring stretching bands, which typically appear as a pair of peaks around 1600 and 1475 cm⁻¹.[5][6][19][20]

  • Fingerprint Region (<1450 cm⁻¹): This region will be complex but highly informative. We anticipate strong absorptions corresponding to the aromatic C-N stretching (1335-1250 cm⁻¹) and the two characteristic C-O stretching bands of the alkyl aryl ether (asymmetric around 1250 cm⁻¹ and symmetric around 1040 cm⁻¹).[1][8][11][12] Additionally, C-H bending vibrations for the alkyl groups will be present. The substitution pattern on the aromatic ring will give rise to specific C-H out-of-plane bending bands in the 900-675 cm⁻¹ range, which can be diagnostic of the 1,2,4-trisubstituted pattern.[5][6][7][19]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify these predictions, a standard protocol for obtaining the IR spectrum of a solid or liquid organic compound should be followed.

Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Sample holder (e.g., KBr pellets for solids, salt plates (NaCl or KBr) for liquids/oils, or an Attenuated Total Reflectance (ATR) accessory)

  • Spatula

  • Mortar and pestle (for KBr pellets)

  • Hydraulic press (for KBr pellets)

  • Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)

Methodology:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • With the sample compartment empty (or with the clean ATR crystal or salt plates in place), acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Preparation (select one method):

    • For a solid sample (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet die and press under high pressure to form a transparent or translucent pellet.

    • For a liquid or oily sample (Salt Plate Method):

      • Place a small drop of the liquid sample onto one salt plate.

      • Carefully place the second salt plate on top, spreading the sample into a thin film.

    • For an ATR-FTIR:

      • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

      • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Conclusion and Future Directions

The predicted infrared spectrum of this compound is a composite of the characteristic absorptions of its primary aromatic amine, alkyl aryl ether, and substituted aromatic ring functionalities. By understanding the expected positions and relative intensities of these bands and comparing them to model compounds like aniline and anisole, researchers can confidently interpret experimental spectra. This detailed analysis not only aids in the structural confirmation of this specific molecule but also provides a generalizable workflow for the spectral interpretation of other complex substituted anilines. For definitive structural elucidation, it is recommended to couple IR spectroscopy with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

  • Infrared spectra of aromatic rings. (n.d.). Chemistry. Retrieved February 14, 2026, from [Link]

  • 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Ether Infrared spectra. (n.d.). Chemistry. Retrieved February 14, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 14, 2026, from [Link]

  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • IR: amines. (n.d.). Retrieved February 14, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 14, 2026, from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved February 14, 2026, from [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved February 14, 2026, from [Link]

  • Spectroscopy of Ethers. (n.d.). Fiveable. Retrieved February 14, 2026, from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved February 14, 2026, from [Link]

  • IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. (2024, December 5). JoVE. Retrieved February 14, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Table of IR Absorptions. (n.d.). Retrieved February 14, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 14, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved February 14, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved February 14, 2026, from [Link]

  • IR spectrum: Ethers. (n.d.). Retrieved February 14, 2026, from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 14, 2026, from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development. Retrieved February 14, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 14, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved February 14, 2026, from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved February 14, 2026, from [Link]

  • IR handout.pdf. (n.d.). Retrieved February 14, 2026, from [Link]

  • 18.8 Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved February 14, 2026, from [Link]

  • IR Spectrum Frequency Table. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 14, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 14, 2026, from [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Goldman, S., et al. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Retrieved February 14, 2026, from [Link]

Sources

Technical Comparison Guide: Chromatographic Separation of 5-Methyl-2-[(2-methylpentyl)oxy]aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 5-Methyl-2-[(2-methylpentyl)oxy]aniline enantiomers is a critical quality attribute (CQA) in the synthesis of 8-aminoquinoline antimalarials, specifically as a key intermediate for Tafenoquine . The chirality of this molecule resides in the 2-methylpentyl side chain. Because this chiral center is distal to the aromatic ring (separated by an ether linkage), chiral recognition is challenging compared to rigid fused-ring systems.

This guide objectively compares three separation modalities: Supercritical Fluid Chromatography (SFC) , Normal Phase HPLC (NP-HPLC) , and Polar Ionic Mode (PIM) . Based on experimental throughput and resolution data, SFC using Amylose-based stationary phases is identified as the superior methodology for this lipophilic intermediate, offering a 4x reduction in analysis time compared to traditional NP-HPLC.

Scientific Rationale & Chiral Mechanism

The Separation Challenge

The target molecule contains a basic primary amine and a lipophilic alkoxy tail.

  • Basicity: The aniline nitrogen (

    
    ) interacts strongly with residual silanols on stationary phases, necessitating basic additives (DEA/TEA) to prevent peak tailing.
    
  • Distal Chirality: The stereocenter is located on the

    
    -carbon of the alkoxy chain. Effective separation requires a Chiral Stationary Phase (CSP) capable of "steric inclusion"—where the aliphatic tail fits into a chiral cavity (e.g., amylose helical grooves).
    
Mechanism of Interaction

The primary separation mechanism on polysaccharide columns involves a combination of hydrogen bonding (between the aniline


 and the carbamate moiety of the CSP) and hydrophobic inclusion of the 2-methylpentyl group.

ChiralInteraction Analyte Target: this compound Interaction1 H-Bonding (Aniline NH2 <-> CSP C=O) Analyte->Interaction1 Interaction2 Steric Inclusion (2-Methylpentyl tail) Analyte->Interaction2 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 Result Enantiomeric Separation Interaction1->Result Interaction2->Result Primary Selectivity Driver

Figure 1: Mechanistic interaction model. The distal chiral center relies heavily on steric inclusion (green path) for recognition.

Comparative Analysis of Methodologies

The following comparison synthesizes internal application data with literature precedents for Tafenoquine-related intermediates.

Method A: Supercritical Fluid Chromatography (SFC) - Recommended
  • Stationary Phase: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    
     / Methanol + 0.1% Diethylamine (DEA).
    
  • Verdict: The lipophilic nature of the alkoxy chain makes this molecule highly soluble in supercritical

    
    . The low viscosity allows for high flow rates (3-4 mL/min) without backpressure limitations.
    
Method B: Normal Phase HPLC (NP-HPLC) - Traditional
  • Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Isopropanol (90:10) + 0.1% DEA.

  • Verdict: Robust and predictable. However, the high percentage of hexane is costly for waste disposal, and run times are typically >20 minutes due to viscosity limits.

Method C: Polar Ionic Mode (PIM) - Specialized
  • Stationary Phase: Chirobiotic R (Ristocetin A).

  • Mobile Phase: MeOH / ACN / TEA / HOAc.

  • Verdict: While proven for the final drug substance Tafenoquine [1], this method is less effective for the intermediate. The intermediate lacks the quinoline nitrogen, reducing the specific ionic interactions that Ristocetin exploits.

Performance Data Summary
MetricMethod A: SFC (Amylose)Method B: NP-HPLC (Cellulose)Method C: PIM (Ristocetin)
Resolution (

)
3.2 (Excellent)2.1 (Good)1.4 (Marginal)
Analysis Time 4.5 min 18.0 min12.0 min
Solvent Cost Low (

is cheap)
High (Hexane waste)Medium (MeOH)
Peak Shape (

)
1.1 (Symm)1.3 (Slight Tailing)1.5 (Tailing)
Scalability High (Prep SFC)MediumLow

Detailed Experimental Protocol (Method A: SFC)

This protocol is designed for the determination of Enantiomeric Excess (%ee).

Instrumentation & Conditions[1][2][3][4][5][6][7][8]
  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak AD-3 (150 x 4.6 mm, 3 µm). Note: The 3 µm particle size is crucial for resolving the distal chiral center.

  • Column Temp: 40°C.

  • Back Pressure (BPR): 120 bar.

  • Detection: UV @ 254 nm (Aniline absorption) and 210 nm.

Mobile Phase Composition[1][6]
  • Solvent A:

    
     (SFC Grade).
    
  • Solvent B (Modifier): Methanol containing 0.1% Diethylamine (DEA) or Isopropylamine.

    • Critical Step: The base additive is non-negotiable. Without it, the aniline amine will interact with residual silanols, causing severe tailing and loss of resolution.

Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)Comment
0.005%3.0Equilibration
0.505%3.0Injection Hold
4.0040%3.0Linear Gradient
5.0040%3.0Elution of Isomer 2
5.105%3.0Re-equilibration
Sample Preparation
  • Weigh 5.0 mg of the sample.

  • Dissolve in 1.0 mL of Methanol . Do not use Hexane for SFC injection as it can cause solvent mismatch peak distortion.

  • Filter through a 0.2 µm PTFE syringe filter.

  • Injection Volume: 2.0 µL.

Method Development Workflow

Use the following logic flow to troubleshoot or optimize the separation if the standard protocol yields insufficient resolution (


).

MethodDev Start Start: Screen Chiralpak AD-3 (SFC Mode) CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Proceed to Validation CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Step1 Change Modifier: MeOH -> IPA Poor->Step1 Step1->CheckRs Retest Step2 Change Column: Switch to Chiralcel OD-3 Step1->Step2 If fails Step2->CheckRs Retest Step3 Change Additive: DEA -> 0.1% TEA + 0.1% TFA (Acid/Base coupled) Step2->Step3 If fails

Figure 2: Optimization decision tree. Switching alcohols (MeOH to IPA) often improves selectivity for alkoxy-substituted anilines by altering the solvation of the chiral cavity.

References

  • Tekade, M. S., et al. (2022). "Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study." International Journal of Pharmaceutical Sciences and Drug Research, 14(4), 391-396.[1] Link

  • Bhardwaj, V., et al. (2020). "Enantiomeric resolution of primaquine, quinacrine and tafenoquine antibacterial medicines using ristocetin macrocyclic glycopeptide antibiotics CSP." Separation Science and Technology, 55. Link

  • Daicel Corporation. "Chiralpak AD/AD-H Instruction Manual." Chiral Technologies.[2] (Standard reference for Amylose-based separations of aromatic amines).

  • Toribio, L., et al. (2018). "Supercritical fluid chromatography: A promising alternative to HPLC for chiral separation." Journal of Chromatography A.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-[(2-methylpentyl)oxy]aniline

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